pan-KRAS-IN-13
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H29F3N6O3 |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
5-ethynyl-6-fluoro-4-[(7R)-13-fluoro-16-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-9-oxa-2,5,11,15,17-pentazatetracyclo[8.7.1.02,7.014,18]octadeca-1(17),10,12,14(18),15-pentaen-12-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H29F3N6O3/c1-2-21-23(34)5-4-17-10-20(42)11-22(24(17)21)27-26(35)28-25-29(41-9-7-36-13-19(41)15-43-30(25)37-27)39-31(38-28)44-16-32-6-3-8-40(32)14-18(33)12-32/h1,4-5,10-11,18-19,36,42H,3,6-9,12-16H2/t18-,19-,32+/m1/s1 |
InChI Key |
UVGWOZIDYLZZNM-ACIAVJDNSA-N |
Isomeric SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OC[C@@]67CCCN6C[C@@H](C7)F)N8CCNC[C@@H]8COC5=N3)F)O)F |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OCC67CCCN6CC(C7)F)N8CCNCC8COC5=N3)F)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Pan-KRAS-IN-13: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pan-KRAS-IN-13 is a novel, potent, and selective small molecule inhibitor targeting multiple KRAS mutations. This document provides a comprehensive technical overview of its mechanism of action, supported by available preclinical data. This compound demonstrates high affinity for the inactive, GDP-bound state of KRAS, effectively preventing its activation and subsequent downstream oncogenic signaling. This guide details the biochemical and cellular activity of this compound, outlines key experimental protocols for its characterization, and visualizes the critical pathways and workflows involved in its study.
Introduction to KRAS and Pan-Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2] These mutations, frequently occurring at codons 12, 13, and 61, impair the GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[3] This persistent activation drives uncontrolled cell growth and tumor progression.
The development of KRAS inhibitors has been a long-standing challenge in oncology. While mutant-specific inhibitors, such as those targeting KRAS G12C, have shown clinical success, they address only a fraction of KRAS-driven cancers.[4] This has spurred the development of "pan-KRAS" inhibitors, designed to target a broad range of KRAS mutants, offering a therapeutic strategy for a larger patient population. This compound has emerged as a promising candidate in this class.
Physicochemical Properties of this compound
This compound is a tetraheterocyclic compound with the following properties:
| Property | Value |
| Molecular Formula | C32H29F3N6O3 |
| Molecular Weight | 602.6 g/mol |
| Chemical Structure | A complex tetraheterocyclic structure. |
Core Mechanism of Action
This compound exerts its inhibitory effect through a multi-faceted mechanism that ultimately suppresses oncogenic signaling downstream of mutant KRAS.
Binding to the Inactive State of KRAS
This compound selectively binds to the inactive, GDP-bound conformation of KRAS.[5] This mode of action is crucial as it prevents the exchange of GDP for GTP, a critical step in KRAS activation that is facilitated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[3][6] By stabilizing the inactive state, this compound effectively reduces the pool of active, GTP-bound KRAS available to engage with downstream effectors.
Allosteric Modulation of Switch Regions
Crystallographic studies of similar pan-KRAS inhibitors suggest that binding induces significant conformational changes in the Switch-I and Switch-II regions of the KRAS protein. These regions are critical for the interaction of KRAS with its downstream effectors, such as RAF and PI3K. The induced conformational change upon inhibitor binding sterically hinders these interactions, thereby blocking the activation of downstream signaling cascades.
Inhibition of Downstream Signaling
The primary consequence of this compound binding is the attenuation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling pathways.[5] These pathways are central to the pro-proliferative and pro-survival signals driven by mutant KRAS. By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis in KRAS-mutant cancer cells.
Quantitative Data
The potency of this compound has been evaluated against key KRAS mutants. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| KRAS Mutant | IC50 (nM) | Reference |
| G12D | 2.75 | [7] |
| G12V | 2.89 | [7] |
Further data on a wider panel of KRAS mutants is pending publication.
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize pan-KRAS inhibitors like this compound.
Biochemical Assay: KRAS Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein, often facilitated by the GEF, SOS1.
Materials:
-
Recombinant human KRAS protein (wild-type and mutants)
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
GDP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
Test compound (this compound)
-
384-well microplates
-
Plate reader capable of fluorescence polarization or TR-FRET
Procedure:
-
Prepare a solution of KRAS protein pre-loaded with GDP.
-
In a 384-well plate, add the KRAS-GDP solution.
-
Add serial dilutions of this compound to the wells.
-
Initiate the exchange reaction by adding a mixture of SOS1 and the fluorescent GTP analog.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence signal at regular intervals.
-
Calculate the rate of nucleotide exchange and determine the IC50 value of the inhibitor.
Cellular Assay: Cell Viability (CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation of KRAS-mutant cancer cell lines.
Materials:
-
KRAS-mutant cancer cell lines (e.g., MIA PaCa-2 for G12C, SW620 for G12V)
-
Appropriate cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Seed the KRAS-mutant cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion and Future Directions
This compound is a potent inhibitor of multiple KRAS mutants with a mechanism of action centered on the stabilization of the inactive GDP-bound state. Its ability to block downstream signaling pathways highlights its potential as a therapeutic agent for a wide range of KRAS-driven cancers. Further studies are warranted to fully elucidate its inhibitory profile against a broader panel of KRAS mutants, to determine its in vivo efficacy and safety, and to explore potential combination therapies to overcome resistance mechanisms. The detailed characterization of its binding kinetics and structural interactions will be instrumental in the development of next-generation pan-KRAS inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. WO2023244599A1 - Pan-kras inhibitors - Google Patents [patents.google.com]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Research Newsroom | MD Anderson Cancer Center [mdanderson.org]
- 7. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
Pan-KRAS-IN-13: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of pan-KRAS-IN-13, a potent inhibitor of multiple KRAS mutants. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, making it a critical target for therapeutic intervention. This compound has emerged as a promising small molecule inhibitor targeting the inactive, GDP-bound state of KRAS. This document details the available quantitative data, outlines relevant experimental protocols for its evaluation, and visualizes key signaling pathways and workflows to facilitate further research and development in the field of KRAS-targeted therapies.
Discovery and Overview
This compound, also referred to as "compound 2," was identified as a potent pan-KRAS inhibitor through research and development efforts by Ildong Pharmaceutical Co., Ltd.[1][2]. The discovery is detailed in patent WO2024063578 A1. This small molecule inhibitor is designed to target a broad range of oncogenic KRAS variants by binding to the inactive GDP-bound state of the protein. By stabilizing this conformation, this compound prevents the exchange of GDP for GTP, a crucial step for KRAS activation and downstream oncogenic signaling.[3]
Quantitative Biological Data
The following tables summarize the reported in vitro potency of this compound and other representative pan-KRAS inhibitors against various KRAS mutants.
Table 1: In Vitro Potency of this compound
| KRAS Mutant | IC50 (nM) | Assay Type | Reference |
| G12D | 2.75 | SOS1-mediated nucleotide exchange | [4] |
| G12V | 2.89 | SOS1-mediated nucleotide exchange | [4] |
| G12C | 0.609 | SOS1-mediated nucleotide exchange | [2] |
| G13D | 3.69 | SOS1-mediated nucleotide exchange | [2] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | KRAS Mutation | IC50 (µM) | Assay Type | Reference |
| AsPc-1 (pancreatic) | G12D | <1 | CellTiter-Glo | [2] |
| SW-480 (colon) | G12V | <1 | CellTiter-Glo | [2] |
Synthesis
The detailed chemical synthesis of this compound is described in patent WO2024063578 A1 by Ildong Pharmaceutical Co., Ltd. While the specific, step-by-step protocol from the patent is proprietary, the general synthesis of similar complex heterocyclic compounds often involves multi-step organic synthesis reactions. These typically include coupling reactions to form the core structure, followed by purification techniques such as column chromatography and characterization using methods like NMR and mass spectrometry.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of pan-KRAS inhibitors like this compound. These protocols are based on established methods in the field.
Biochemical Assay: SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for GTP on the KRAS protein.
Materials:
-
Recombinant human KRAS protein (GDP-loaded)
-
Recombinant human SOS1 protein
-
GTPγS-Eu (Europium-labeled non-hydrolyzable GTP analog)
-
Anti-GST antibody conjugated to an acceptor fluorophore (e.g., d2)
-
Assay buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% BSA
-
Test compound (this compound)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a solution of KRAS protein and anti-GST-acceptor antibody in assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the KRAS/antibody mixture to the wells.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mixture of SOS1 protein and GTPγS-Eu in assay buffer.
-
Add the SOS1/GTPγS-Eu mixture to the wells to initiate the exchange reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
Cell-Based Assay: Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation of KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant cancer cell lines (e.g., AsPc-1, SW-480)
-
Complete cell culture medium
-
Test compound (this compound)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of the inhibitor to the KRAS protein within intact cells.
Materials:
-
KRAS-mutant cancer cell line
-
Complete cell culture medium
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-KRAS antibody
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound or vehicle control and incubate for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble KRAS protein in the supernatant by Western blotting using an anti-KRAS antibody.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizations
The following diagrams illustrate the mechanism of action of pan-KRAS inhibitors and a typical experimental workflow.
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Caption: A typical workflow for the discovery and evaluation of a pan-KRAS inhibitor.
References
Pan-KRAS-IN-13: A Technical Guide to Cellular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets and binding sites of the pan-KRAS inhibitor, pan-KRAS-IN-13. The information is curated for researchers, scientists, and professionals involved in drug development and oncology.
Core Concepts: Targeting the Undruggable
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets in its active state. Pan-KRAS inhibitors represent a significant breakthrough, designed to target multiple KRAS mutants.
This compound is a potent, novel compound that demonstrates high efficacy against various KRAS mutants. A defining characteristic of this class of inhibitors is their ability to bind to the inactive, GDP-bound form of KRAS. This interaction prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream oncogenic signaling.
Cellular Targets and Binding Affinity
The primary cellular target of this compound is the KRAS protein itself. It exhibits a preference for the inactive GDP-bound conformation. By binding to this state, the inhibitor effectively traps KRAS in an "off" state, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, which are responsible for promoting the GDP-GTP exchange.
Quantitative Data Summary
The binding affinity and inhibitory concentration of this compound and other representative pan-KRAS inhibitors are summarized in the tables below. This data is compiled from various biochemical and cellular assays.
Table 1: Inhibitory Activity of this compound Against Key KRAS Mutants
| KRAS Mutant | IC50 (nM) |
| G12D | 2.75[1] |
| G12V | 2.89[1] |
Table 2: Activity of Other Characterized Pan-KRAS Inhibitors
| Inhibitor | KRAS Mutant | Assay Type | IC50 (µM) |
| BAY-293 | Multiple CRC cell lines | Cell Proliferation | 1.15 - 5.26 |
| BI-2852 | Multiple CRC cell lines | Cell Proliferation | 19.21 - >100 |
Mechanism of Action: Halting the Activation Cycle
The antitumor activity of this compound stems from its ability to disrupt the KRAS activation cycle. By binding to the GDP-bound state, it allosterically inhibits the nucleotide exchange process. This leads to a reduction in the levels of active, GTP-bound KRAS, which in turn attenuates the signaling cascade through downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway. The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in KRAS-driven cancer cells[1].
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and further development of pan-KRAS inhibitors. Below are generalized methodologies for key experiments cited in the characterization of compounds like this compound.
Nucleotide Exchange Assay
This biochemical assay is fundamental to determining the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein.
Objective: To quantify the inhibition of SOS1-mediated nucleotide exchange on KRAS by this compound.
Principle: The assay monitors the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) from KRAS upon the addition of a GEF (e.g., SOS1) and excess GTP. An effective inhibitor will prevent this displacement, resulting in a sustained high fluorescence signal.
Materials:
-
Purified recombinant KRAS protein (specific mutant)
-
BODIPY-GDP
-
Guanosine triphosphate (GTP)
-
Purified recombinant SOS1 (catalytic domain)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
Test compound (this compound)
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
KRAS-BODIPY-GDP Loading: Incubate purified KRAS protein with a molar excess of BODIPY-GDP in the assay buffer to allow for complex formation.
-
Compound Incubation: Dispense the KRAS-BODIPY-GDP complex into the microplate wells. Add serial dilutions of this compound or vehicle control and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Exchange Reaction: Add a mixture of SOS1 and a high concentration of GTP to each well to initiate the nucleotide exchange reaction.
-
Signal Detection: Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).
-
Data Analysis: The rate of fluorescence decay is proportional to the rate of nucleotide exchange. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a nucleotide exchange assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of an inhibitor to its target protein in real-time.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) of this compound binding to KRAS.
Principle: An SPR instrument detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., KRAS) is immobilized on the chip, and the other (the analyte, e.g., this compound) is flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index, which is measured in real-time and plotted as a sensorgram.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified recombinant KRAS protein (ligand)
-
This compound (analyte)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface using EDC/NHS. Inject the purified KRAS protein over the activated surface to allow for covalent coupling. Deactivate any remaining active esters with ethanolamine.
-
Analyte Injection: Prepare a series of concentrations of this compound in running buffer. Inject each concentration over the immobilized KRAS surface for a defined association phase, followed by a dissociation phase where only running buffer is flowed.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the ligand (e.g., a low pH buffer or high salt concentration).
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD = koff/kon).
Cell Viability/Proliferation Assay
This cell-based assay is used to determine the effect of the inhibitor on the growth and survival of cancer cells harboring KRAS mutations.
Objective: To measure the anti-proliferative effect of this compound on KRAS-mutant cancer cell lines.
Principle: A variety of methods can be used, such as assays that measure metabolic activity (e.g., MTS or MTT) or ATP content (e.g., CellTiter-Glo). These assays provide a readout that is proportional to the number of viable cells.
Materials:
-
KRAS-mutant cancer cell lines (e.g., MIA PaCa-2, SW620)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the KRAS-mutant cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Assay Readout: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.
-
Signal Measurement: Measure the luminescence or absorbance using the appropriate plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the inhibitor concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound and similar pan-KRAS inhibitors represent a promising therapeutic strategy for a broad range of KRAS-driven cancers. Their unique mechanism of binding to the inactive GDP-bound state provides a powerful approach to shutting down oncogenic signaling. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of anti-cancer agents. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring combination therapies to overcome potential resistance mechanisms, and expanding their application to a wider array of KRAS-mutant tumors.
References
The Chemical Architecture and Functional Dynamics of a Pan-KRAS Inhibitor: Pan-KRAS-IN-13
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of pan-KRAS-IN-13, a potent, novel inhibitor of KRAS. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its chemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the molecular formula C33H31F3N6O3 and a molecular weight of 616.63 g/mol .[1][2] Its chemical structure is characterized by a complex tetraheterocyclic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C33H31F3N6O3 | [1][2] |
| Molecular Weight | 616.63 | [1][2] |
| CAS Number | 3033637-76-9 | [1][2] |
| SMILES | FC1=C(C#C)C2=C(C3=NC(OCC4)=C(C(N5[C@@H]4CNCC5)=NC(OC[C@]6(C--INVALID-LINK--C7)N7CCC6)=N8)C8=C3F)C=C(O)C=C2C=C1 | [1][2] |
Mechanism of Action
This compound functions as a potent, non-covalent inhibitor of various KRAS mutants.[3] Its primary mechanism involves binding to the inactive, GDP-bound state of the KRAS protein.[3] This interaction effectively prevents the exchange of GDP for GTP, a critical step in the activation of KRAS.[4][5] By locking KRAS in its inactive conformation, this compound blocks downstream signaling through the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.[3][5][6] This inhibitory action has been demonstrated to be effective against multiple KRAS mutations, including the highly prevalent G12D and G12V variants.[1][2][3]
Quantitative Biological Activity
This compound exhibits high potency against key KRAS mutants. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy at nanomolar concentrations.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| KRAS G12D | 2.75 | Biochemical Assay | [1][2] |
| KRAS G12V | 2.89 | Biochemical Assay | [1][2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the characterization of pan-KRAS inhibitors.
Biochemical Nucleotide Exchange Assay
This assay is designed to measure the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein, often mediated by the guanine nucleotide exchange factor (GEF), SOS1.
General Protocol:
-
Protein Preparation: Recombinant human KRAS (wild-type or mutant) and SOS1 proteins are expressed and purified.
-
Loading KRAS with Fluorescent GDP: KRAS is incubated with a fluorescent GDP analog (e.g., BODIPY-GDP) to form the KRAS-BODIPY-GDP complex.
-
Initiation of Exchange Reaction: The exchange reaction is initiated by the addition of a molar excess of a non-fluorescent GTP analog (e.g., GTPγS) and the catalytic domain of SOS1 to the KRAS-BODIPY-GDP complex.
-
Inhibitor Treatment: Test compounds, such as this compound, are pre-incubated with the KRAS-BODIPY-GDP complex before the addition of GTPγS and SOS1.
-
Signal Detection: The decrease in fluorescence, which corresponds to the displacement of BODIPY-GDP by GTPγS, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of nucleotide exchange is calculated, and IC50 values are determined by plotting the exchange rate against the inhibitor concentration.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines harboring specific KRAS mutations.
General Protocol:
-
Cell Culture: Human cancer cell lines with known KRAS mutations (e.g., PANC-1 for KRAS G12D) are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) is calculated.
Therapeutic Potential and Future Directions
This compound's ability to inhibit multiple oncogenic KRAS variants, particularly those for which targeted therapies are lacking, highlights its potential as a valuable therapeutic agent in oncology.[3] Cancers driven by KRAS mutations, such as non-small cell lung cancer, pancreatic cancer, and colorectal cancer, represent significant areas of unmet medical need.[3] Further preclinical and clinical development will be necessary to fully elucidate the safety, efficacy, and pharmacokinetic profile of this compound. Future research may also explore its use in combination with other targeted therapies to overcome potential resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound [smolecule.com]
- 4. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Pan-KRAS-IN-13: A Technical Guide to a Novel Pan-Inhibitor of Oncogenic KRAS and its Impact on RAS Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pan-KRAS-IN-13, a potent inhibitor of KRAS, and its effects on the RAS signaling pathways. This document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this class of compounds.
Introduction to KRAS and Pan-Inhibition Strategies
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signaling pathways that control cell growth, proliferation, and survival.[1][2] Activating mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung adenocarcinomas.[2][3] These mutations, frequently occurring at codons 12, 13, and 61, lock KRAS in a constitutively active, GTP-bound state, leading to persistent downstream signaling and oncogenesis.[2]
The development of inhibitors that can target a broad range of KRAS mutants, so-called "pan-KRAS inhibitors," represents a promising therapeutic strategy.[2] Unlike mutant-specific inhibitors, pan-KRAS inhibitors have the potential to treat a wider patient population harboring various KRAS mutations.[2] These inhibitors often work by disrupting the interaction of KRAS with essential proteins for its activation, such as the guanine nucleotide exchange factor SOS1, or by binding to the inactive, GDP-bound state of KRAS.[2]
This compound: A Potent Pan-Inhibitor
This compound has been identified as a potent inhibitor of KRAS.[4] While detailed structural and extensive preclinical data remain limited in the public domain, available information highlights its activity against key oncogenic KRAS mutants.
Quantitative Data
The inhibitory activity of this compound has been quantified against two of the most common KRAS mutations, G12D and G12V. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high potency.
| Compound | Target | IC50 (nM) |
| This compound | KRAS G12D | 2.75[4] |
| This compound | KRAS G12V | 2.89[4] |
Mechanism of Action and Effect on RAS Signaling
Pan-KRAS inhibitors, including compounds mechanistically similar to this compound, typically exert their effects by interfering with the KRAS activation cycle. The primary mechanism of many pan-KRAS inhibitors involves the disruption of the interaction between KRAS and Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF).[2] By preventing SOS1-mediated exchange of GDP for GTP, these inhibitors maintain KRAS in its inactive state, thereby blocking downstream signaling.
The RAS signaling cascade is a critical pathway in cancer development. Upon activation, KRAS recruits and activates a host of downstream effector proteins, most notably RAF kinases (ARAF, BRAF, CRAF), which in turn activate the MEK-ERK (MAPK) pathway. This pathway plays a central role in regulating cell proliferation, survival, and differentiation. Another important effector pathway is the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival.
The inhibition of KRAS activation by this compound is expected to lead to the downregulation of these key signaling pathways. The primary and most direct consequence is the suppression of ERK phosphorylation (pERK), a hallmark of RAS pathway inhibition.[2]
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, this section provides detailed methodologies for key experiments typically used to characterize pan-KRAS inhibitors. These protocols are based on established methods reported for similar compounds.
Nucleotide Exchange Assay
This assay is fundamental to determining if a compound inhibits the exchange of GDP for GTP on KRAS, often mediated by a GEF like SOS1.
Objective: To measure the inhibition of SOS1-mediated nucleotide exchange on KRAS by this compound.
Materials:
-
Recombinant human KRAS protein (e.g., residues 1-169).
-
Recombinant human SOS1 protein (catalytic domain, e.g., residues 564-1049).
-
BODIPY-FL-GDP (fluorescently labeled GDP).
-
GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP.
-
384-well, low-volume, black, round-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a solution of KRAS pre-loaded with BODIPY-FL-GDP by incubating recombinant KRAS with a 2-fold molar excess of BODIPY-FL-GDP at 4°C overnight.
-
Remove excess unbound nucleotide using a desalting column.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the KRAS-BODIPY-FL-GDP complex to each well.
-
Add SOS1 to each well to initiate the exchange reaction.
-
Immediately after adding SOS1, add a high concentration of GTPγS to all wells.
-
Monitor the decrease in fluorescence intensity over time using a plate reader (Excitation: 485 nm, Emission: 520 nm). The decrease in fluorescence corresponds to the displacement of BODIPY-FL-GDP by GTPγS.
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cell lines harboring different KRAS mutations.
Objective: To determine the anti-proliferative effect of this compound on various KRAS-mutant cancer cell lines.
Materials:
-
KRAS-mutant cancer cell lines (e.g., PANC-1 (G12D), MIA PaCa-2 (G12C), HCT116 (G13D)).
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
96-well clear-bottom cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plates for 2 minutes to lyse the cells and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot cell viability against the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
References
- 1. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 4. medchemexpress.com [medchemexpress.com]
Pan-KRAS-IN-13: A Technical Guide to its Role in Inhibiting Nucleotide Exchange
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pan-KRAS-IN-13, a potent inhibitor of KRAS, focusing on its mechanism of action in the inhibition of nucleotide exchange. This document details the biochemical and cellular activity of this compound and similar pan-KRAS inhibitors, outlines experimental protocols for their characterization, and visualizes the pertinent signaling pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of Nucleotide Exchange
This compound is an allosteric inhibitor that targets the inactive, guanosine diphosphate (GDP)-bound state of the KRAS protein. By binding to a pocket on the KRAS-GDP complex, it prevents the conformational changes necessary for the exchange of GDP for guanosine triphosphate (GTP). This inhibitory action primarily disrupts the interaction between KRAS and the Son of Sevenless homolog 1 (SOS1), a key guanine nucleotide exchange factor (GEF). By stabilizing the inactive conformation, this compound effectively traps KRAS in its "off" state, thereby blocking downstream signaling pathways that drive oncogenesis. This mechanism is crucial for its "pan-KRAS" activity, as it is not dependent on specific KRAS mutations, allowing it to target a broad range of mutant KRAS proteins.
Quantitative Data on Pan-KRAS Inhibitors
Quantitative data is essential for understanding the potency and selectivity of pan-KRAS inhibitors. While comprehensive data for this compound is limited in the public domain, the following tables summarize available information for this compound and other well-characterized pan-KRAS inhibitors, providing a comparative context.
Table 1: Biochemical Activity of Pan-KRAS Inhibitors
| Compound | Target | Assay Type | IC50 |
| This compound | KRAS G12D | Not Specified | 2.75 nM[1] |
| This compound | KRAS G12V | Not Specified | 2.89 nM[1] |
| BI-2852 | KRAS - SOS1 Interaction | Nucleotide Exchange | 7.54 ± 1.35 µM |
| BAY-293 | KRAS - SOS1 Interaction | Nucleotide Exchange | 85.08 ± 4.32 nM |
Table 2: Cellular Activity of Pan-KRAS Inhibitors (IC50)
| Compound | Cell Line | KRAS Status | IC50 |
| BI-2852 | Various NSCLC Cell Lines | Mutant | 4.63 to >100 µM[2] |
| BAY-293 | Various NSCLC Cell Lines | Mutant | 1.29 to 17.84 µM[2] |
| BI-2852 | Various CRC Cell Lines | Mutant | 19.21 to >100 µM[2] |
| BAY-293 | Various CRC Cell Lines | Mutant | 1.15 to 5.26 µM[2] |
| BI-2852 | Various PDAC Cell Lines | Mutant | 18.83 to >100 µM[2] |
| BAY-293 | Various PDAC Cell Lines | Mutant | 0.95 to 6.64 µM[2] |
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.
Caption: KRAS signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Pan-KRAS Inhibitor Characterization
The following diagram outlines a typical experimental workflow for the characterization of a novel pan-KRAS inhibitor.
Caption: A typical workflow for the discovery and characterization of a pan-KRAS inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of pan-KRAS inhibitors.
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein.
Materials:
-
Recombinant human KRAS protein (GDP-loaded)
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescent GTP analog (e.g., BODIPY-GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
Test inhibitor (this compound)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization or intensity
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the test inhibitor to the appropriate wells.
-
Add recombinant KRAS-GDP protein to all wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-GTP to all wells.
-
Monitor the change in fluorescence over time using a plate reader.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration.
-
Determine the IC50 value by plotting the exchange rate against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics (association and dissociation rates) of the inhibitor to the KRAS protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human KRAS protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test inhibitor (this compound)
Procedure:
-
Immobilize the recombinant KRAS protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test inhibitor in running buffer.
-
Inject the inhibitor solutions over the KRAS-immobilized surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to observe association and dissociation phases.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines harboring various KRAS mutations.
Materials:
-
KRAS-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
Test inhibitor (this compound)
-
96-well clear or opaque microplates
-
MTT reagent or CellTiter-Glo® reagent
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the inhibitor concentration.
Conclusion
This compound represents a promising class of inhibitors that target the fundamental mechanism of KRAS activation. By locking KRAS in its inactive GDP-bound state, these compounds can overcome the challenge of targeting specific KRAS mutations. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel KRAS inhibitors, from initial biochemical validation to cellular efficacy studies. Further research and data generation for this compound will be crucial in fully elucidating its therapeutic potential.
References
The Advent of Pan-KRAS Inhibitors: A Technical Guide to Foundational Research
For Researchers, Scientists, and Drug Development Professionals
The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered one of the most challenging targets in oncology. As the most frequently mutated oncogene, it is a key driver in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] For decades, the smooth surface of the KRAS protein and its high affinity for GTP made the development of effective inhibitors seem insurmountable.[2] However, recent breakthroughs have led to a new era in KRAS-targeted therapies, with a particular focus on the development of "pan-KRAS" inhibitors—agents designed to target multiple KRAS mutations.[3] This technical guide provides an in-depth overview of the foundational research on these promising therapeutics, with a focus on their mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate them.
The KRAS Signaling Pathway and the Rationale for Pan-Inhibition
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4][5] When activated by upstream signals from receptor tyrosine kinases (RTKs), guanine nucleotide exchange factors (GEFs) like SOS1 facilitate the exchange of GDP for GTP.[6] In its active state, KRAS engages with and activates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which drive cell proliferation, survival, and differentiation.[6][7][8]
Oncogenic mutations in KRAS, most commonly occurring at codons 12, 13, and 61, impair its intrinsic GTPase activity, locking the protein in a constitutively active state and leading to uncontrolled cell growth.[9] While the first generation of clinically approved KRAS inhibitors specifically target the KRAS G12C mutation, this represents only a fraction of KRAS-driven cancers.[9][10] Pan-KRAS inhibitors aim to address a broader patient population by targeting multiple KRAS variants, including the most prevalent G12D and G12V mutations.[1][11]
Caption: The KRAS signaling cascade and point of intervention for pan-KRAS inhibitors.
Mechanisms of Action of Pan-KRAS Inhibitors
The majority of pan-KRAS inhibitors currently in development are non-covalent and target the inactive, GDP-bound state of the protein.[12][13] By binding to a pocket on the inactive KRAS, these inhibitors prevent the conformational changes required for SOS1-mediated nucleotide exchange, effectively trapping KRAS in its "off" state.[14][15] This mechanism is advantageous as it is not dependent on a specific mutation, but rather a conserved protein conformation.
Some newer pan-RAS inhibitors, such as RMC-6236, employ a different strategy by targeting the active, GTP-bound "on" state of KRAS.[16] These molecules act as "molecular glues," inducing a novel protein-protein interaction between RAS-GTP and cyclophilin A, which in turn blocks the interaction with downstream effectors like RAF.[17]
Preclinical Efficacy of Pan-KRAS Inhibitors
Extensive preclinical studies have demonstrated the potential of pan-KRAS inhibitors in various cancer models. These inhibitors have shown potent anti-proliferative activity in cancer cell lines harboring a wide range of KRAS mutations and have led to significant tumor growth inhibition and even regression in in vivo xenograft models.[1][7][14]
In Vitro Activity
The following tables summarize the in vitro efficacy of several key pan-KRAS inhibitors against various KRAS-mutant cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of BI-2852 and BAY-293 in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines [17]
| Cell Line | KRAS Mutation | BI-2852 IC50 (µM) | BAY-293 IC50 (µM) |
| PANC-1 | G12D | ~1 | ~1 |
| MIA PaCa-2 | G12C | ~1 | ~1 |
Table 2: In Vivo Efficacy of BI-2493 in Xenograft Models [18]
| Xenograft Model | Cancer Type | KRAS Mutation/Status | Dosing | Tumor Growth Inhibition (TGI) |
| MKN1 | Gastric | WT Amplification (CN=12.7) | 90 mg/kg oral | 140% |
| Esophageal PDX | Esophageal | WT Amplification (CN=98) | Not Specified | 78% |
| GA6871 PDAC PDX | Gastric | WT Amplification (CN=28) | Not Specified | 108% |
| SW480 | Colorectal | G12V | 30 or 90 mg/kg oral, twice daily | Dose-dependent suppression |
| NCI-H358 | Non-small cell lung | G12C | 30 mg/kg oral, twice daily | Significant suppression |
Table 3: Biochemical Potency of RMC-6236 [8]
| KRAS Variant | EC50 for Inhibition of RAS-RAF Binding (nM) |
| WT | Data not specified |
| G12C | <1 |
| G12D | <1 |
| G12V | <1 |
| G13D | <1 |
| Q61H | <1 |
Clinical Trials
Several pan-KRAS inhibitors have advanced into clinical trials, showing promising early results. For instance, RMC-6236 has demonstrated objective responses in patients with advanced KRAS G12X lung and pancreatic adenocarcinoma in a Phase I/Ib trial (NCT05379985).[16][19] Another pan-KRAS inhibitor, LY4066434, is also being evaluated in a Phase I study for patients with various KRAS-mutant solid tumors (NCT06607185).[3][20][21]
Key Experimental Protocols
The following sections detail the methodologies for key experiments used in the foundational research of pan-KRAS inhibitors.
Biochemical Assays
This assay is crucial for determining the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein, a key step in its activation.
Principle: The assay measures the dissociation of a fluorescently labeled GDP analog from KRAS in the presence of the GEF, SOS1, and excess unlabeled GTP. Inhibitors that bind to the inactive state of KRAS will prevent this exchange, resulting in a stable fluorescent signal.
Detailed Protocol (based on HTRF and AlphaLISA formats): [6][10][22][23]
-
Reagent Preparation:
-
Prepare a 1X assay buffer containing DTT.
-
Thaw GDP-loaded KRAS (e.g., G12V, G12D, or WT) and SOS1 protein on ice and dilute to the desired concentration in the assay buffer.
-
Prepare a solution of the inhibitor compound at various concentrations.
-
Prepare a solution of fluorescently labeled GTP or have a detection system that measures the interaction of activated KRAS with a downstream effector like RAF.
-
-
Assay Procedure (384-well plate):
-
Add the diluted GDP-loaded KRAS protein to each well.
-
Add the test inhibitor at various concentrations to the respective wells. Include positive (no inhibitor) and negative (no SOS1) controls.
-
Incubate the plate to allow for inhibitor binding to KRAS.
-
Initiate the exchange reaction by adding a mixture of SOS1 and GTP to the wells.
-
Incubate to allow for nucleotide exchange.
-
Add detection reagents (e.g., a RAF-RBD protein and donor/acceptor beads for AlphaLISA, or labeled antibodies for HTRF).
-
Incubate to allow for the detection reaction to occur.
-
Read the plate on a suitable plate reader (e.g., HTRF or AlphaScreen reader).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
SPR is used to measure the binding kinetics and affinity of the inhibitor to the KRAS protein in real-time without the need for labels.[2][24][25][26]
Principle: The KRAS protein is immobilized on a sensor chip. The inhibitor is then flowed over the surface, and the change in the refractive index at the surface upon binding is measured, which is proportional to the mass of the bound inhibitor.
Detailed Protocol: [27]
-
Chip Preparation:
-
Activate a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Immobilize the purified KRAS protein onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the pan-KRAS inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
After each injection, allow for a dissociation phase where only the running buffer flows over the chip.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
The binding data (response units over time) is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Assays
This assay determines the effect of the pan-KRAS inhibitor on the growth and viability of cancer cell lines.
Principle: The assay measures a parameter indicative of cell viability, such as ATP content (CellTiter-Glo) or metabolic activity (MTT/XTT).[28][29]
Detailed Protocol (using CellTiter-Glo): [28]
-
Cell Seeding:
-
Seed KRAS-mutant and KRAS-wildtype cancer cells into 96- or 384-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the pan-KRAS inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Assay Readout:
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo reagent to each well.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Assays
These models are used to evaluate the anti-tumor efficacy of the pan-KRAS inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.
Detailed Protocol: [13][30][31][32]
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., pancreatic, lung, or colorectal) harboring a KRAS mutation into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the pan-KRAS inhibitor to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume (e.g., using calipers) and the body weight of the mice regularly (e.g., twice a week).
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Caption: A typical experimental workflow for the preclinical evaluation of pan-KRAS inhibitors.
Conclusion and Future Directions
The development of pan-KRAS inhibitors represents a significant advancement in the field of oncology, offering the potential to treat a much broader population of patients with KRAS-driven cancers. The foundational research outlined in this guide highlights the robust preclinical evidence supporting their continued development. Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies to enhance efficacy, and further refining the selectivity of these inhibitors to minimize off-target effects.[33] As more pan-KRAS inhibitors progress through clinical trials, they hold the promise of becoming a cornerstone of treatment for some of the most challenging cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 3. CareAcross [careacross.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Revolution Medicines Reports Strong Anti-Tumor Effects of RAS(ON) Inhibitors in KRAS-Mutated NSCLC Models [synapse.patsnap.com]
- 12. biofargo.com [biofargo.com]
- 13. New KRAS Drug MRTX1133 Targets Pancreatic Cancer - Seena Magowitz Foundation [seenamagowitzfoundation.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. onclive.com [onclive.com]
- 17. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 19. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. revvity.com [revvity.com]
- 24. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 27. Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. reactionbiology.com [reactionbiology.com]
- 29. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
- 33. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
Methodological & Application
Application Notes and Protocols for pan-KRAS-IN-13 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a central signaling protein frequently mutated in a variety of cancers, making it a prime target for therapeutic intervention. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window. Pan-KRAS-IN-13 is a potent, novel inhibitor targeting the inactive, GDP-bound state of KRAS.[1] This mode of action prevents the exchange of GDP for GTP, a critical step in KRAS activation, thereby inhibiting downstream oncogenic signaling pathways such as the RAF-MEK-ERK cascade.[1][2] This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound and similar compounds.
Quantitative Data Summary
This compound has demonstrated high potency against key KRAS mutants. The following table summarizes the available inhibitory activity data.
| KRAS Mutant | IC50 (nM) | Assay Type |
| G12D | 2.75 | Nucleotide Exchange Assay[1][3] |
| G12V | 2.89 | Nucleotide Exchange Assay[1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for characterizing pan-KRAS inhibitors like this compound.
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Biochemical Nucleotide Exchange Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on KRAS, often catalyzed by the guanine nucleotide exchange factor (GEF) SOS1.[4][5]
Materials:
-
Recombinant human KRAS protein (e.g., G12D or G12V mutant), GDP-loaded.
-
Recombinant human SOS1 catalytic domain.
-
Fluorescently labeled GTP (e.g., BODIPY-GTP or a terbium-labeled antibody system).[6][7]
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
384-well, low-volume, black plates.
-
HTRF-compatible microplate reader.
-
This compound dissolved in DMSO.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations with a constant DMSO percentage (typically ≤1%).
-
Reaction Setup:
-
Add 2 µL of diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the KRAS protein to each well.
-
Add 4 µL of a solution containing the SOS1 protein to initiate the exchange reaction. For a negative control, add assay buffer instead of SOS1.
-
Incubate at room temperature for 30 minutes (optional pre-incubation of inhibitor with KRAS).
-
-
Detection:
-
Add 10 µL of the detection solution containing the fluorescently labeled GTP.
-
Incubate the plate at room temperature for a specified time (e.g., 20-60 minutes), protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader according to the fluorophore's excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no SOS1) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines harboring KRAS mutations.
Materials:
-
KRAS-mutant cancer cell lines (e.g., MIA PaCa-2 for G12D, A549 for G12S).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well, clear-bottom tissue culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
-
This compound dissolved in DMSO.
Protocol:
-
Cell Seeding: Seed the KRAS-mutant cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the inhibition of the KRAS signaling pathway by measuring the phosphorylation levels of downstream effectors like ERK and AKT.[8][9][10]
Materials:
-
KRAS-mutant cancer cell lines.
-
6-well or 10-cm tissue culture plates.
-
This compound dissolved in DMSO.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Wet or semi-dry transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for a specific time (e.g., 1, 3, 24, or 48 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. Compare the levels in treated samples to the vehicle control.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of this compound to the KRAS protein within intact cells, providing a direct measure of target engagement.[2][4]
Materials:
-
Cells engineered to express a NanoLuc® luciferase-KRAS fusion protein.
-
NanoBRET™ tracer, a fluorescent ligand for KRAS.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Opti-MEM® I Reduced Serum Medium.
-
96-well, white, tissue culture-treated plates.
-
Luminometer capable of measuring filtered luminescence.
-
This compound dissolved in DMSO.
Protocol:
-
Cell Seeding: Seed the NanoLuc®-KRAS expressing cells in a 96-well white plate and incubate overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.
-
Add the diluted inhibitor or vehicle to the wells, followed by the tracer.
-
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C and 5% CO2.
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor.
-
Add the detection reagent to the wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission simultaneously.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement.
References
- 1. Buy this compound [smolecule.com]
- 2. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for pan-KRAS-IN-13 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. The development of inhibitors targeting KRAS has been a significant challenge in oncology. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window. Pan-KRAS-IN-13 is a potent inhibitor of KRAS, demonstrating significant activity against key KRAS mutants such as G12D and G12V.[1] This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound and similar pan-KRAS inhibitors.
Mechanism of Action
Pan-KRAS inhibitors, including this compound, typically function by binding to the KRAS protein and locking it in an inactive, GDP-bound state. This prevents the interaction with guanine nucleotide exchange factors (GEFs), such as SOS1, thereby inhibiting the exchange of GDP for GTP and subsequent activation of downstream oncogenic signaling pathways. The primary signaling cascades affected are the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[1][2]
Key Cell-Based Assays
Several cell-based assays are essential for characterizing the activity of pan-KRAS inhibitors like this compound. These include:
-
Cell Viability/Proliferation Assays: To determine the inhibitor's effect on cancer cell growth.
-
Western Blotting: To analyze the phosphorylation status of downstream signaling proteins and confirm pathway inhibition.
-
Target Engagement Assays: To verify the direct interaction of the inhibitor with the KRAS protein within the cellular context.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other representative pan-KRAS inhibitors against various KRAS mutant cell lines.
Table 1: IC50 Values of this compound
| KRAS Mutant | IC50 (nM) |
| G12D | 2.75 |
| G12V | 2.89 |
Data obtained from biochemical assays.[1]
Table 2: Comparative IC50 Values of Pan-KRAS Inhibitors in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (µM) |
| BI-2852 | PANC-1 | G12D | >100 |
| MIA PaCa-2 | G12C | 18.83 | |
| BAY-293 | PANC-1 | G12D | 6.64 |
| MIA PaCa-2 | G12C | 0.95 |
These values provide a comparative context for the potency of pan-KRAS inhibitors in cell-based proliferation assays.[2]
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol describes a method to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines with known KRAS mutations (e.g., PANC-1 [G12D], MIA PaCa-2 [G12C])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blotting for KRAS Downstream Signaling
This protocol is for assessing the inhibition of the MAPK/ERK and PI3K/AKT pathways by measuring the phosphorylation levels of ERK and AKT.
Materials:
-
Cancer cell lines with KRAS mutations
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total-AKT
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed 5 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 2-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically but are often in the range of 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
KRAS Signaling Pathway and Inhibition
Caption: KRAS signaling pathway and points of inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Western Blotting Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of KRAS signaling.
References
Application Notes and Protocols for Pan-KRAS Inhibitors in Xenograft Animal Models
Note to the Reader: As of November 2025, detailed preclinical data, including specific xenograft animal model protocols and quantitative in vivo efficacy data for pan-KRAS-IN-13 , is not extensively available in the public domain. The information is primarily limited to patent literature and supplier-provided technical data sheets, which lack the comprehensive details required for in-depth application notes.
Therefore, to fulfill the request for detailed application notes and protocols, we will provide a representative example based on a well-characterized pan-KRAS inhibitor with publicly available preclinical data. The following information is a composite representation derived from studies on various pan-KRAS inhibitors and should be adapted and optimized for specific experimental contexts.
Introduction to Pan-KRAS Inhibition
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1] Pan-KRAS inhibitors are a class of therapeutic agents designed to target multiple KRAS mutations, offering a broader treatment approach compared to mutant-specific inhibitors.[1] These inhibitors typically function by binding to the KRAS protein and locking it in an inactive state, thereby preventing downstream signaling pathways that drive tumor growth and proliferation.[2][3] This document provides an overview of the application of pan-KRAS inhibitors in preclinical xenograft models, a critical step in evaluating their therapeutic potential.
Mechanism of Action and Signaling Pathway
Pan-KRAS inhibitors, such as this compound, are potent molecules that target the inactive, GDP-bound state of the KRAS protein.[2] By binding to a pocket on the KRAS protein, these inhibitors prevent the exchange of GDP for GTP, a crucial step for KRAS activation. This inhibition effectively blocks the downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][4]
Caption: KRAS Signaling Pathway and Point of Inhibition.
In Vitro Potency of this compound
Biochemical assays are crucial for determining the potency of an inhibitor. For this compound, the half-maximal inhibitory concentration (IC50) has been determined against key KRAS mutants.
| KRAS Mutant | IC50 (nM) | Reference |
| G12D | 2.75 | [5][6] |
| G12V | 2.89 | [5][6] |
Experimental Protocols for Xenograft Studies
The following protocols provide a general framework for conducting xenograft studies with pan-KRAS inhibitors. These should be adapted based on the specific cell line, inhibitor, and research question.
Cell Line Derived Xenograft (CDX) Model Establishment
Caption: Workflow for CDX Model Establishment.
Protocol:
-
Cell Culture: Culture human cancer cell lines harboring relevant KRAS mutations (e.g., pancreatic, colorectal) in appropriate media and conditions.
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice). Allow a one-week acclimatization period.
-
Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration
Protocol:
-
Formulation: The formulation of the pan-KRAS inhibitor will depend on its physicochemical properties. A common approach for preclinical in vivo studies is to formulate the compound in a vehicle such as:
-
0.5% (w/v) Methylcellulose in sterile water
-
10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline
-
Note: Vehicle composition should be optimized for solubility and tolerability.
-
-
Administration:
-
Administer the formulated pan-KRAS inhibitor and vehicle control to the respective groups.
-
The route of administration can be oral (p.o.) by gavage or intraperitoneal (i.p.) injection.
-
The dosing schedule can vary, for example, once daily (QD) or twice daily (BID).
-
Efficacy Evaluation and Endpoint Analysis
Protocol:
-
Tumor Growth Inhibition (TGI):
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The primary efficacy endpoint is typically the percentage of TGI, calculated as: % TGI = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specified time points, collect tumor tissue for PD analysis.
-
Analyze the levels of downstream signaling proteins (e.g., p-ERK, p-AKT) by methods such as Western blotting or immunohistochemistry to confirm target engagement and pathway inhibition.
-
-
Tolerability Assessment:
-
Monitor the general health of the animals, including body weight changes, clinical signs of toxicity, and mortality.
-
Representative Preclinical Data for a Pan-KRAS Inhibitor
The following table summarizes representative in vivo data for a pan-KRAS inhibitor in a xenograft model. This data is illustrative and based on findings for inhibitors like BI-2493 and BI-2865, as specific data for this compound is not publicly available.
| Xenograft Model | Pan-KRAS Inhibitor | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic Cancer CDX (e.g., MIA PaCa-2) | Representative Pan-KRAS Inhibitor | 50 mg/kg, p.o., BID | ~70-80% | Illustrative |
| Colorectal Cancer CDX (e.g., HCT-116) | Representative Pan-KRAS Inhibitor | 75 mg/kg, p.o., QD | ~60-70% | Illustrative |
Conclusion
The use of pan-KRAS inhibitors in xenograft animal models is a cornerstone of preclinical cancer research. The protocols and application notes provided here offer a foundational guide for researchers and drug development professionals. While specific data for this compound remains limited, the principles of establishing xenograft models, drug administration, and efficacy evaluation are broadly applicable. As more data on novel pan-KRAS inhibitors becomes available, these protocols can be further refined to optimize the preclinical assessment of this promising class of anti-cancer agents.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. WO2023244599A1 - Pan-kras inhibitors - Google Patents [patents.google.com]
- 5. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ildong Pharmaceutical identifies new KRAS protein inhibitors | BioWorld [bioworld.com]
Application Notes and Protocols for pan-KRAS-IN-13 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of pan-KRAS-IN-13 using Dimethyl Sulfoxide (DMSO). This compound is a novel and potent small molecule inhibitor targeting multiple KRAS mutant variants, making it a significant tool in cancer research and drug development.[1][2] It functions by binding preferentially to the inactive, GDP-bound state of KRAS, thereby preventing nucleotide exchange and inhibiting the activation of downstream signaling pathways like the RAS-RAF-MEK-ERK cascade.[1][2][3] Adherence to proper preparation and storage protocols is crucial for ensuring the inhibitor's stability, activity, and the reproducibility of experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₁F₃N₆O₃ | [1][4][5] |
| Molecular Weight | 616.63 g/mol | [1][4][5] |
| CAS Number | 3033637-76-9 | [1][4][5] |
| Appearance | Crystalline solid (powder) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1][6] |
| Storage (Stock Solution) | -20°C or -80°C (aliquoted) | [6] |
Mechanism of Action and Signaling Pathway
This compound is a non-covalent inhibitor that demonstrates high affinity for the inactive (GDP-bound) state of various KRAS mutants.[2][7] By binding to KRAS, it blocks the exchange of GDP for GTP, a critical step for KRAS activation.[2][3] This inhibition prevents the downstream activation of pro-proliferative signaling pathways, primarily the MAPK/ERK pathway.[1][8]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO (Dimethyl Sulfoxide)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow for Stock Solution Preparation
References
- 1. Buy this compound [smolecule.com]
- 2. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. citeab.com [citeab.com]
- 8. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]
Application Notes and Protocols for Assessing pan-KRAS-IN-13 Potency (IC50)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the potency of pan-KRAS-IN-13, a pan-inhibitor of KRAS mutations. The following sections detail the necessary protocols for biochemical and cell-based assays to determine the half-maximal inhibitory concentration (IC50), a critical parameter in drug discovery.
Data Presentation: Potency of Pan-KRAS Inhibitors
The following table summarizes the inhibitory potency (IC50) of representative pan-KRAS inhibitors against various KRAS mutants and in different cancer cell lines. This data provides a comparative baseline for evaluating this compound.
| Inhibitor | Target/Cell Line | Assay Type | IC50 | Reference |
| This compound | KRAS G12D | Biochemical | 2.75 nM | Not Applicable |
| This compound | KRAS G12V | Biochemical | 2.89 nM | Not Applicable |
| BI-2852 | GTP-KRAS G12D ::SOS1 | Biochemical (AlphaScreen) | 490 nM | [1][2] |
| BI-2852 | GTP-KRAS G12D ::CRAF | Biochemical (AlphaScreen) | 770 nM | [1] |
| BI-2852 | GTP-KRAS G12D ::PI3Kα | Biochemical (AlphaScreen) | 500 nM | [1] |
| BI-2852 | H358 (KRAS G12C) | pERK Inhibition (Cell-based) | 5.8 µM | [1] |
| BI-2852 | PDAC cell lines | Cell Viability | 18.83 to >100 µM | [3] |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 nM | [4] |
| BAY-293 | NSCLC cell lines | Cell Viability | 1.29 to 17.84 µM | [3] |
| BAY-293 | CRC cell lines | Cell Viability | 1.15 to 5.26 µM | [3] |
| BAY-293 | PDAC cell lines | Cell Viability | 0.95 to 6.64 µM | [3] |
Experimental Protocols
Biochemical Assay: KRAS Nucleotide Exchange Assay
This protocol is designed to measure the ability of this compound to inhibit the exchange of GDP for GTP in KRAS, a crucial step in its activation.[5] A common method involves using a fluorescently labeled GDP analog (e.g., BODIPY-GDP) that exhibits a change in fluorescence upon displacement by GTP.[6]
Materials:
-
Recombinant human KRAS protein (specific mutant of interest)
-
This compound
-
Guanosine triphosphate (GTP)
-
BODIPY-GDP
-
SOS1 (Son of Sevenless 1), a guanine nucleotide exchange factor (GEF)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare the KRAS/BODIPY-GDP complex by incubating recombinant KRAS with a molar excess of BODIPY-GDP in Assay Buffer for 60 minutes at room temperature in the dark.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add 10 µL of the KRAS/BODIPY-GDP complex to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Initiate Nucleotide Exchange: Add 5 µL of a solution containing SOS1 and a molar excess of GTP in Assay Buffer to each well to initiate the exchange reaction.
-
Fluorescence Reading: Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for BODIPY). Readings should be taken every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial rate of nucleotide exchange for each concentration of this compound.
-
Plot the rate of exchange against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Cell Viability (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7][8] A decrease in ATP levels is indicative of cell death or cytostatic effects induced by the inhibitor.
Materials:
-
KRAS-mutant cancer cell line (e.g., PANC-1, H358)
-
This compound
-
Complete cell culture medium
-
96-well, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the KRAS-mutant cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Assay: Western Blot for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation status of key downstream effectors in the KRAS signaling pathway, such as ERK and AKT.[10][11] Inhibition of KRAS should lead to a decrease in the phosphorylation of these proteins.
Materials:
-
KRAS-mutant cancer cell line
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in treated samples to the vehicle control to assess the inhibitory effect of this compound.
-
Visualizations
Caption: KRAS Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting p-ERK Inhibition by pan-KRAS-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in various cancers, leading to constitutive activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) cascade, which drives tumor cell proliferation and survival. Pan-KRAS inhibitors are designed to target multiple KRAS mutants. Pan-KRAS-IN-13 is a potent inhibitor of KRAS, with IC50 values of 2.75 nM and 2.89 nM for the G12D and G12V mutants, respectively[1]. This compound binds to the inactive, GDP-bound form of KRAS, preventing its activation and subsequently inhibiting downstream signaling[2].
These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of ERK phosphorylation (p-ERK) in cancer cell lines treated with this compound. The presented methodologies and data will guide researchers in assessing the efficacy of this and similar pan-KRAS inhibitors.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical RAS/MAPK signaling pathway and the point of intervention for this compound. Upon activation by upstream signals (e.g., from EGFR), KRAS exchanges GDP for GTP, leading to a conformational change that allows it to bind and activate RAF kinases. This initiates a phosphorylation cascade through MEK and finally ERK. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. This compound locks KRAS in its inactive GDP-bound state, thus preventing this entire downstream cascade.
Caption: KRAS/MAPK signaling pathway and this compound inhibition.
Experimental Data: Dose-Dependent Inhibition of p-ERK
The following table summarizes representative quantitative data from a Western blot experiment. A KRAS-mutant cancer cell line (e.g., PANC-1, which harbors a KRAS G12D mutation) was treated with increasing concentrations of this compound for 24 hours. Cell lysates were then subjected to Western blotting to detect levels of phosphorylated ERK (p-ERK) and total ERK. Densitometry was used to quantify the band intensities. The ratio of p-ERK to total ERK is a measure of ERK activation.
| Treatment Group | Concentration (nM) | p-ERK Densitometry (Arbitrary Units) | Total ERK Densitometry (Arbitrary Units) | p-ERK / Total ERK Ratio | % Inhibition of p-ERK |
| Vehicle (DMSO) | 0 | 1.00 | 1.02 | 0.98 | 0% |
| This compound | 1 | 0.75 | 1.01 | 0.74 | 24.5% |
| This compound | 5 | 0.42 | 0.99 | 0.42 | 57.1% |
| This compound | 10 | 0.21 | 1.03 | 0.20 | 79.6% |
| This compound | 50 | 0.08 | 1.00 | 0.08 | 91.8% |
Note: The data presented are hypothetical but representative of expected experimental outcomes.
Detailed Experimental Protocol: Western Blotting for p-ERK and Total ERK
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-ERK and total ERK.
Experimental Workflow
References
Application Notes and Protocols for Evaluating pan-KRAS-IN-13 in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of inhibitors targeting KRAS, a frequently mutated oncogene in human cancers, is a significant focus in cancer therapy. Pan-KRAS inhibitors, designed to target multiple KRAS variants, offer a promising strategy to overcome the limitations of mutant-specific inhibitors. Pan-KRAS-IN-13 is a potent inhibitor of KRAS G12D and G12V mutants. Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the tumor microenvironment compared to traditional 2D cell culture. Therefore, evaluating the efficacy of pan-KRAS inhibitors like this compound in these advanced models is crucial for preclinical assessment.
These application notes provide detailed protocols for evaluating the efficacy of this compound in 3D cell culture models, focusing on spheroid-based assays. The methodologies described are based on established techniques for testing KRAS inhibitors in 3D culture systems.
KRAS Signaling Pathway and Inhibition
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell growth, proliferation, and survival, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Oncogenic mutations in KRAS lock the protein in a constitutively active state, driving tumorigenesis. Pan-KRAS inhibitors aim to block the function of various KRAS mutants, thereby inhibiting these downstream oncogenic signals.
Experimental Workflow
A general workflow for assessing the efficacy of this compound in 3D spheroids involves spheroid formation, drug treatment, and subsequent analysis of viability, apoptosis, and target pathway modulation.
Detailed Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of uniform spheroids in ultra-low attachment (ULA) plates.
Materials:
-
KRAS mutant (e.g., HCT116, PANC-1) and KRAS wild-type (e.g., HT29) cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter. Cell viability should be >90%.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, requires optimization for each cell line).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a light microscope. Spheroids should form within 24-72 hours.
Protocol 2: Spheroid Viability Assay (ATP-based)
This protocol measures the number of viable cells in a spheroid based on the quantification of ATP.
Materials:
-
Spheroids cultured in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
3D-compatible ATP-based viability assay kit (e.g., CellTiter-Glo® 3D)
Procedure:
-
After spheroid formation (Day 3-4), prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the drug dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the ATP-based assay reagent to each well according to the manufacturer's instructions (typically a 1:1 or 1:4 ratio of reagent to medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 30 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol quantifies apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Spheroids treated with this compound as described in Protocol 2.
-
Caspase-Glo® 3/7 Assay kit
Procedure:
-
Following drug treatment, equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the culture medium.
-
Mix the contents by gently shaking the plate for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the fold-change in caspase activity.
Protocol 4: Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of key downstream effectors like ERK and AKT.
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, carefully collect the spheroids from each well.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in 3D Spheroid Models
| Cell Line | KRAS Status | This compound IC50 (nM) |
| HCT116 | G13D | Data |
| PANC-1 | G12D | Data |
| HT29 | Wild-Type | Data |
Table 2: Effect of this compound on Apoptosis and Downstream Signaling
| Cell Line | Treatment (Concentration) | Fold Change in Caspase 3/7 Activity | % Inhibition of pERK | % Inhibition of pAKT |
| HCT116 | Vehicle | 1.0 | 0 | 0 |
| HCT116 | This compound (IC50) | Data | Data | Data |
| PANC-1 | Vehicle | 1.0 | 0 | 0 |
| PANC-1 | This compound (IC50) | Data | Data | Data |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in 3D cell culture models. By assessing its impact on spheroid viability, apoptosis induction, and downstream signaling pathways, researchers can gain valuable insights into the therapeutic potential of this pan-KRAS inhibitor. The use of 3D models is essential for more accurately predicting in vivo efficacy and advancing the development of novel cancer therapies.
Troubleshooting & Optimization
Navigating the Challenges of pan-KRAS-IN-13: A Technical Support Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of pan-KRAS-IN-13. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous buffer or cell culture media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or media is a common issue for many small molecule inhibitors. This is due to the lower solubility of the compound in aqueous solutions. To mitigate this, it is crucial to ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid solvent-induced artifacts. If precipitation persists, consider lowering the final concentration of this compound in your assay. For cellular assays, it is advisable to prepare intermediate dilutions in culture medium and visually inspect for any precipitation before adding to the cells.
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound. Based on data for similar pan-KRAS inhibitors, the following storage conditions are recommended:
-
Solid Compound: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years)[4]. The compound should be kept in a tightly sealed container, protected from light and moisture[2][3].
-
Stock Solutions in DMSO: For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month[2][4]. Avoid repeated freeze-thaw cycles.
Q4: How can I prepare this compound for in vivo animal studies?
A4: For in vivo administration, a specific formulation is required to ensure solubility and bioavailability. While a specific protocol for this compound is not published, a common formulation for other pan-KRAS inhibitors involves a multi-component solvent system. A typical protocol is to first dissolve the compound in DMSO and then dilute it with other vehicles such as PEG300, Tween-80, and saline or corn oil[2][4][5]. It is crucial to add each solvent sequentially and ensure the solution is clear at each step.
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Activity in Cellular Assays
-
Possible Cause:
-
Precipitation: The compound may have precipitated out of the cell culture medium upon dilution.
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Low Cell Permeability: The compound may not be efficiently entering the cells.
-
-
Troubleshooting Steps:
-
Verify Solubility: Prepare a fresh dilution of the compound in your cell culture medium at the final working concentration. Visually inspect for any signs of precipitation under a microscope. If precipitation is observed, lower the final concentration or the percentage of DMSO.
-
Check Storage: Confirm that the solid compound and stock solutions have been stored according to the recommendations (see FAQ 3).
-
Prepare Fresh Stock: If there is any doubt about the stability of the current stock solution, prepare a fresh stock from the solid compound.
-
Optimize Incubation Time: The observed effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
-
Issue 2: Difficulty Dissolving the Compound
-
Possible Cause:
-
Inadequate Solvent: The chosen solvent may not be optimal for this compound.
-
Insufficient Mixing: The compound may require more energy to dissolve completely.
-
-
Troubleshooting Steps:
-
Use Recommended Solvent: Ensure you are using high-purity, anhydrous DMSO.
-
Apply Sonication: If the compound does not readily dissolve, use an ultrasonic bath to aid dissolution[2][3][5].
-
Gentle Warming: Gentle warming (e.g., to 37°C) can also help, but be cautious as excessive heat may degrade the compound.
-
Quantitative Data Summary
| Parameter | Solvent/Vehicle | Concentration | Storage Temperature | Storage Duration |
| Solubility (In Vitro) | DMSO | ~100 mg/mL | -20°C / -80°C | 1 month / 6 months |
| Solubility (In Vivo) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | N/A | Use immediately |
| Solubility (In Vivo) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | N/A | Use immediately |
| Solid Compound Storage | N/A | N/A | -20°C | 3 years |
| Solid Compound Storage | N/A | N/A | 4°C | 2 years |
Note: The quantitative data presented in this table is based on information available for structurally similar pan-KRAS inhibitors from the same chemical vendor and should be used as a guideline. Researchers should perform their own validation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out a precise amount of this compound powder (Molecular Weight: 616.63 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 6.1663 mg.
-
Dissolving: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from formulations used for similar pan-KRAS inhibitors and should be optimized for your specific experimental needs.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (Example 1):
-
In a sterile tube, add 1 part of the DMSO stock solution.
-
Add 4 parts of PEG300 and mix thoroughly until the solution is clear.
-
Add 0.5 parts of Tween-80 and mix until clear.
-
Add 4.5 parts of sterile saline and mix thoroughly.
-
-
Vehicle Preparation (Example 2):
-
In a sterile tube, add 1 part of the DMSO stock solution.
-
Add 9 parts of corn oil and mix thoroughly.
-
-
Final Preparation: Ensure the final solution is a clear, homogenous emulsion before administration. This formulation should be prepared fresh before each use.
Visualizations
References
troubleshooting inconsistent results in pan-KRAS-IN-13 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using pan-KRAS-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-covalent inhibitor of KRAS. It preferentially binds to the inactive, GDP-bound state of various KRAS mutants, including G12D and G12V.[1] By binding to this inactive conformation, the inhibitor prevents the exchange of GDP for GTP, which is a critical step in KRAS activation. This ultimately blocks downstream signaling pathways, such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, that drive cancer cell proliferation and survival.[2][3][4]
Q2: Which KRAS mutations is this compound effective against?
A2: As a "pan-KRAS" inhibitor, this compound is designed to be effective against a broad range of KRAS mutations. It has demonstrated high potency against G12D and G12V mutants.[1][5] The inhibitor's mechanism of targeting the inactive state of KRAS suggests it may have activity against other mutants that cycle between the active and inactive states.[4][6]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. To maintain its stability, the powdered form should be stored at -20°C for up to three years.[1] Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What are the expected IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) values for this compound are in the low nanomolar range for sensitive cell lines. Specifically, reported IC50 values are 2.75 nM for KRAS G12D and 2.89 nM for KRAS G12V mutants.[1][5] However, it is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.
Troubleshooting Guide
Inconsistent IC50 Values
Q: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Cell Line Variability: Cancer cell lines can exhibit genetic and phenotypic drift over time and with increasing passage numbers.[7][8][9] This can lead to changes in drug sensitivity. It is crucial to use cell lines with a consistent passage number and to regularly perform cell line authentication.
-
Assay Conditions: Variations in cell seeding density, incubation time, and assay reagents can all contribute to variability. Ensure that these parameters are kept consistent across all experiments.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation and reduced potency. Always use freshly diluted compound from a properly stored, aliquoted stock.
-
Feedback Mechanisms: KRAS inhibition can trigger feedback loops that reactivate downstream signaling pathways, such as the MAPK pathway.[2] This can lead to a rebound in cell proliferation and affect the IC50 value, especially with longer incubation times.
Unexpected Cell Viability Results
Q: I am not observing the expected decrease in cell viability after treating KRAS-mutant cells with this compound. What should I check?
A: If this compound is not producing the expected cytotoxic effects, consider the following:
-
Cell Line Resistance: Not all KRAS-mutant cell lines are equally sensitive to pan-KRAS inhibitors.[3] The specific KRAS mutation, as well as the presence of co-occurring mutations in other signaling pathways, can influence drug response.[10]
-
Sub-optimal Concentration or Incubation Time: The optimal concentration and duration of treatment can vary between cell lines. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Feedback Pathway Activation: As mentioned previously, the reactivation of downstream signaling pathways can confer resistance to KRAS inhibition.[2][11] Analyzing the phosphorylation status of key downstream effectors like ERK and AKT can help determine if this is occurring.
-
Experimental Error: Double-check all experimental steps, including cell counting, drug dilution, and plate reader settings.
Issues with Downstream Signaling Analysis
Q: I am seeing a rebound in pERK or pAKT levels after prolonged treatment with this compound. Is this expected?
A: Yes, a rebound in the phosphorylation of ERK and AKT after initial suppression is a known phenomenon with KRAS inhibitors.[2][11] This is often due to the cell's adaptive resistance mechanisms, where feedback loops are activated to overcome the inhibition of KRAS signaling. To address this:
-
Time-Course Analysis: Perform a time-course experiment to capture the initial inhibition and subsequent rebound of downstream signaling. This will help in selecting the optimal time point for assessing the inhibitor's primary effect.
-
Combination Therapies: Consider combining this compound with inhibitors of other signaling pathways that may be involved in the feedback loop, such as MEK or PI3K inhibitors, to achieve a more sustained inhibition.[12]
Data Presentation
Table 1: Reported IC50 Values of Pan-KRAS Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | - | G12D | 2.75 | [1][5] |
| This compound | - | G12V | 2.89 | [1][5] |
| Pan-KRAS-IN-1 | AsPC-1 | G12D | 9 | [13] |
| Pan-KRAS-IN-1 | A549 | G12S | 11 | [13] |
| Pan-KRAS-IN-1 | HCT116 | G13D | 23 | [13] |
| Pan-KRAS-IN-1 | NCI-H358 | G12C | 6 | [13] |
| Pan-KRAS-IN-1 | NCI-H460 | Q61H | 12 | [13] |
| Pan-KRAS-IN-1 | NCI-H727 | G12V | 29 | [13] |
| Pan-KRAS-IN-1 | MKN1 | WT | 32 | [13] |
| Pan-KRAS-IN-1 | PSN-1 | G12R | 681 | [13] |
| BI-2852 | Various CRC | - | 19,210 - >100,000 | [2] |
| BAY-293 | Various CRC | - | 1,150 - 5,260 | [2] |
| BAY-293 | KRAS-mutant PDAC | - | 950 - 6,640 | [2] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of the inhibitor to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Allow the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Western Blotting for Downstream Signaling Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Co-Immunoprecipitation (Co-IP) for KRAS-SOS1 Interaction
-
Cell Lysate Preparation: Lyse cells treated with or without this compound in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an antibody against KRAS or SOS1 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against both KRAS and SOS1 to detect their interaction.
Visualizations
Caption: KRAS Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for this compound Studies.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. Buy this compound [smolecule.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 8. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing pan-KRAS-IN-13 Dosage for In Vivo Studies
Welcome to the technical support center for pan-KRAS-IN-13. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the in vivo dosage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of KRAS.[1][2] It functions by binding to the inactive, GDP-bound state of KRAS, which blocks nucleotide exchange and prevents the activation of wild-type and a broad range of mutant KRAS proteins.[2][3] This inhibition of KRAS activation subsequently blocks downstream signaling pathways, such as the RAF-MEK-ERK pathway, leading to reduced cell proliferation and the induction of apoptosis in cancer cells harboring KRAS mutations.[2][4]
Q2: Which KRAS mutations is this compound effective against?
A2: this compound has demonstrated high potency against multiple KRAS mutants, with reported IC50 values of 2.75 nM for G12D and 2.89 nM for G12V.[1][2] Pan-KRAS inhibitors, in general, are designed to be effective against a wide array of KRAS mutations, including those at codons G12, G13, and Q61.[3][5][6]
Q3: What is a typical starting dose for in vivo studies with a novel pan-KRAS inhibitor?
A3: A definitive starting dose for this compound in vivo has not been publicly established. However, as a starting point, researchers can refer to preclinical studies of other pan-KRAS inhibitors. For instance, the KRAS G12D inhibitor MRTX1133 has been used in mouse models at doses around 30 mg/kg administered twice daily via intraperitoneal injection, showing significant tumor regression without overt toxicity.[7][8] It is crucial to perform a dose-finding (dose escalation) study to determine the maximum tolerated dose (MTD) and the optimal biological dose for this compound in your specific animal model.
Q4: What are common routes of administration for small molecule KRAS inhibitors in vivo?
A4: Common routes of administration for small molecule inhibitors like pan-KRAS inhibitors in preclinical animal models include oral gavage (PO) and intraperitoneal (IP) injection. The choice of administration route depends on the compound's formulation, bioavailability, and pharmacokinetic profile. For example, the pan-KRAS inhibitor BI-2493 has been optimized for oral administration.[9][10]
Q5: What are the potential mechanisms of resistance to pan-KRAS inhibitors?
A5: Resistance to KRAS inhibitors can emerge through various mechanisms. These can include the reactivation of the MAPK pathway through compensatory activation of wild-type RAS (NRAS and HRAS), which are not targeted by KRAS-specific inhibitors.[11][12] Other mechanisms may involve the activation of alternative signaling pathways (e.g., PI3K-AKT), mutations in downstream effectors, or alterations in receptor tyrosine kinases (RTKs).[11][13] Combination therapies, for instance with SHP2 inhibitors or EGFR inhibitors, are being explored to overcome resistance.[7][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of tumor growth inhibition in xenograft model | - Insufficient drug exposure at the tumor site.- Sub-optimal dosing frequency.- Intrinsic or acquired resistance of the tumor model.[11][13] | - Perform a pharmacokinetic (PK) study to assess drug concentration in plasma and tumor tissue.- Increase dosing frequency (e.g., from once daily to twice daily) based on the drug's half-life.- Confirm KRAS mutation status of your cell line.- Test a higher, well-tolerated dose.- Consider a combination therapy approach, for example, with a MEK inhibitor.[6] |
| Significant weight loss or signs of toxicity in animals | - The administered dose exceeds the maximum tolerated dose (MTD).- Off-target effects of the compound.- Issues with the vehicle formulation. | - Reduce the dose of this compound.- Decrease the dosing frequency.- Monitor animals more frequently for clinical signs of toxicity.- Conduct a formal MTD study.- Evaluate the tolerability of the vehicle alone in a control group. |
| High variability in tumor growth within the same treatment group | - Inconsistent drug administration.- Heterogeneity of the tumor model.- Differences in initial tumor size at the start of treatment. | - Ensure consistent administration technique (e.g., proper oral gavage or IP injection).- Increase the number of animals per group to improve statistical power.- Start treatment when tumors are within a narrow size range.- Consider using a more homogeneous, clonally selected cell line. |
| Tumor regrowth after an initial response | - Development of acquired resistance.[14] | - Collect tumor samples at the end of the study for molecular analysis (e.g., sequencing) to identify potential resistance mutations.- Evaluate combination therapies to target potential escape pathways.[14] |
Experimental Protocols
In Vivo Dose-Finding and Efficacy Study Protocol (General)
-
Animal Model: Utilize immunodeficient mice (e.g., nude or NSG mice) for xenograft studies with human cancer cell lines harboring relevant KRAS mutations.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be optimized for stability and bioavailability for the chosen route of administration.
-
Dose Escalation (MTD Study):
-
Start with a low dose and escalate in subsequent cohorts of animals.
-
Administer the drug for a defined period (e.g., 14-21 days).
-
Monitor for signs of toxicity, including body weight loss, changes in behavior, and physical appearance.
-
The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
-
-
Efficacy Study:
-
Treat established tumors with one or more well-tolerated doses of this compound and the vehicle control.
-
Administer the treatment for a specified duration (e.g., 21-28 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors and other tissues for pharmacodynamic (e.g., western blot for p-ERK) and histological analysis.
-
Visualizations
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for an in vivo dosage optimization study.
Caption: Troubleshooting decision tree for common in vivo issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncologynews.com.au [oncologynews.com.au]
- 7. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologynews.com.au [oncologynews.com.au]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 14. clinicallab.com [clinicallab.com]
overcoming resistance to pan-KRAS-IN-13 in cell lines
Welcome to the technical support center for pan-KRAS-IN-13. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and overcome challenges encountered during in-vitro experiments, with a focus on addressing resistance in cell lines.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using this compound.
Q1: My cells are showing reduced sensitivity or have become resistant to this compound. What are the potential mechanisms?
A1: Reduced sensitivity to pan-KRAS inhibitors is a known challenge and can arise from several adaptive mechanisms within the cancer cells.[1] After initial treatment, cells can rewire their signaling pathways to bypass the inhibitory effect of the drug.[1][2] The most common mechanisms are summarized in the table below.
Table 1: Common Mechanisms of Acquired Resistance to Pan-KRAS Inhibitors
| Resistance Category | Specific Mechanism | Description | Key Proteins to Analyze |
|---|---|---|---|
| Reactivation of MAPK Pathway | Feedback Activation of Receptor Tyrosine Kinases (RTKs) | Inhibition of KRAS can relieve negative feedback loops, leading to the hyperactivation of upstream RTKs (e.g., EGFR, FGFR, ERBB2), which then activates wild-type RAS isoforms (HRAS, NRAS) to restore ERK signaling.[3][4] | p-EGFR, p-FGFR, p-ERBB2, p-MEK, p-ERK |
| SHP2 Activation | The SHP2 phosphatase acts as a critical node downstream of multiple RTKs to activate RAS.[3] Its increased activity can contribute to MAPK pathway reactivation. | p-SHP2, p-ERK | |
| Bypass Signaling Pathways | PI3K/AKT/mTOR Pathway Activation | Cells may upregulate the PI3K/AKT pathway, which is a parallel pro-survival pathway, to become independent of MAPK signaling for growth and survival.[1][5][6] | p-AKT, p-mTOR, p-S6K |
| YAP/TAZ Pathway Activation | The Hippo pathway effectors YAP and TAZ can be activated to drive transcription of genes that promote proliferation and survival, bypassing KRAS dependency.[4][7] | YAP, TAZ (nuclear localization) | |
| Genetic Alterations | Secondary KRAS Mutations | New mutations can arise in the KRAS gene itself, either within the drug-binding pocket, preventing this compound from binding, or at other sites that lock KRAS in a constitutively active state.[4][8] | KRAS sequencing |
| | Gene Amplifications | Amplification of the KRAS allele or other oncogenes like MYC, MET, or CDK6 can provide a strong enough growth signal to overcome the drug's effect.[6][9][10] | FISH or qPCR for gene copy number |
Q2: How can I experimentally confirm that resistance in my cell line is due to MAPK pathway reactivation?
A2: Confirming MAPK pathway reactivation involves assessing the phosphorylation status of key downstream effectors. A typical workflow involves treating both sensitive (parental) and resistant cells with this compound and observing the signaling response over time.
Experimental Workflow: Confirming MAPK Reactivation
Caption: Workflow for detecting MAPK pathway reactivation in resistant cells.
A rebound in phosphorylated ERK (p-ERK) levels in the resistant cell line after 24-48 hours, despite the continued presence of the inhibitor, is a strong indicator of adaptive resistance through pathway reactivation.[3] For a detailed method, refer to Experimental Protocol 1: Western Blot Analysis .
Q3: What combination therapies should I consider to overcome resistance to this compound?
A3: A rational combination strategy is the most effective way to overcome or delay resistance. This typically involves "vertical inhibition" (targeting nodes upstream or downstream of KRAS in the same pathway) or "horizontal inhibition" (targeting parallel survival pathways).
KRAS Signaling and Combination Strategy
Caption: Combination strategies to overcome resistance to this compound.
Table 2: Recommended Combination Therapies to Overcome Resistance
| Combination Target | Rationale | Example Agent(s) | Typical In-Vitro Concentration Range | Reference |
|---|---|---|---|---|
| SHP2 | Blocks RTK-mediated reactivation of wild-type RAS, preventing a common escape mechanism.[3] | RMC-4550 | 100 nM - 5 µM | [2] |
| EGFR / Pan-ERBB | Prevents feedback activation of EGFR signaling, particularly effective in colorectal and some lung cancer models.[5][7] | Gefitinib, Afatinib | 50 nM - 2 µM | [11] |
| MEK | Provides a dual blockade of the MAPK pathway, suppressing signaling that may persist despite KRAS inhibition. | Trametinib, Selumetinib | 10 nM - 1 µM | [2] |
| mTOR | Inhibits the parallel PI3K/AKT/mTOR survival pathway, which is often upregulated in resistant cells.[1] | AZD8055, Everolimus | 20 nM - 1 µM | [1] |
| CDK4/6 | Targets the cell cycle machinery downstream of KRAS signaling to halt proliferation. | Palbociclib, Abemaciclib | 100 nM - 2 µM |[7] |
Note: Optimal concentrations should be determined empirically for your specific cell line using synergy assays (e.g., Loewe additivity or Bliss independence models).
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism of action for this compound? A: this compound is a novel, potent, and selective small molecule inhibitor. It is designed to bind to the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF).[12] By inhibiting the SOS1-KRAS interaction, this compound prevents the exchange of GDP for GTP, thus blocking the activation of both wild-type and mutant forms of KRAS and inhibiting downstream oncogenic signaling.[12]
Mechanisms of KRAS Activation and Inhibition
Caption: Mechanism of this compound via SOS1 inhibition.
Q: How can I generate a this compound resistant cell line for my studies? A: The most common method is through chronic, long-term exposure with escalating doses of the inhibitor. This process applies selective pressure, allowing cells with inherent or newly acquired resistance mechanisms to survive and proliferate. For a detailed protocol, see Experimental Protocol 3: Generating Resistant Cell Lines . Alternatively, genetic engineering tools like CRISPR/Cas9 can be used to introduce specific known resistance mutations, such as secondary mutations in KRAS (e.g., Y96D).[8]
Q: What are the key signaling pathways I should monitor when studying resistance? A: When investigating resistance to this compound, it is critical to monitor the two main KRAS effector pathways:
-
RAF-MEK-ERK (MAPK) Pathway: This is the canonical KRAS signaling pathway. Monitor the phosphorylation status of MEK and ERK.
-
PI3K-AKT-mTOR Pathway: This is a crucial parallel pathway for cell survival and proliferation. Monitor the phosphorylation status of AKT and downstream targets like S6 Ribosomal Protein or 4E-BP1.
Monitoring both pathways provides a comprehensive view of how the cells are responding or adapting to the inhibitor.
Experimental Protocols
Protocol 1: Western Blot Analysis for MAPK and PI3K/AKT Pathway Activation
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Cell Culture and Treatment: Seed parental and resistant cells in 6-well plates. Allow them to adhere overnight. Treat cells with DMSO (vehicle control) or a relevant concentration of this compound (e.g., 1 µM) for the desired time points (e.g., 0, 4, 24, 48 hours).
-
Lysis: Aspirate media, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (IC50) Assay using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 90 µL of media. Allow cells to adhere for 24 hours.
-
Drug Dilution: Prepare a serial dilution of this compound in culture media. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Treatment: Add 10 µL of the drug dilutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for 72-120 hours in a standard cell culture incubator.
-
Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent equal to the volume of media in the well (100 µL).
-
Measurement: Mix contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism.
Protocol 3: Generating Resistant Cell Lines by Dose Escalation
-
Initial Treatment: Begin by treating the parental cell line with this compound at a concentration equivalent to its IC20 (the concentration that inhibits growth by 20%).
-
Culture Maintenance: Culture the cells continuously in the presence of the drug. Replace the media with fresh, drug-containing media every 3-4 days. Monitor the cells for signs of recovery and resumed proliferation.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, passage them and increase the drug concentration by 1.5 to 2-fold.
-
Repeat: Repeat the process of continuous culture and gradual dose escalation. This process can take several months.
-
Confirmation of Resistance: Periodically test the cell population's sensitivity to this compound using a cell viability assay (Protocol 2) to confirm a rightward shift in the dose-response curve and an increased IC50 value compared to the parental line.
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Resistant Clone Isolation: Once a resistant population is established (typically growing at 5-10 times the parental IC50), you can either maintain it as a polyclonal population or isolate single-cell clones by limiting dilution.
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Maintenance: Culture the established resistant cell line in media containing a maintenance dose of this compound (usually the concentration at which they were selected) to prevent the loss of the resistant phenotype.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Combinatorial approaches for mitigating resistance to KRAS-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 7. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. letswinpc.org [letswinpc.org]
- 12. oncologynews.com.au [oncologynews.com.au]
refinement of pan-KRAS-IN-13 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pan-KRAS-IN-13. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on optimizing treatment duration for the best possible results.
Disclaimer: Information on a specific compound named "this compound" is not publicly available. The data and protocols provided below are based on published information for other pan-KRAS inhibitors and general principles of KRAS inhibition. Researchers should optimize these protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pan-KRAS inhibitors like this compound?
Pan-KRAS inhibitors are designed to target multiple KRAS mutations, in contrast to mutant-specific inhibitors.[1][2] Many pan-KRAS inhibitors function by disrupting the interaction between KRAS and its guanine nucleotide exchange factor (GEF), SOS1.[1][3] This inhibition prevents the exchange of GDP for GTP, locking KRAS in its inactive state and blocking downstream signaling pathways that drive cell proliferation and survival.[1][3][4] Some pan-KRAS inhibitors non-covalently bind to the GDP-bound state of KRAS (KRAS-off), preventing its activation.[5][6]
Q2: Which downstream signaling pathways are affected by this compound?
By inhibiting KRAS activation, this compound is expected to suppress the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling pathways.[2][7][8] These pathways are critical for cell growth, proliferation, and survival, and their constitutive activation due to KRAS mutations is a hallmark of many cancers.[8][9]
Q3: What are the potential mechanisms of resistance to pan-KRAS inhibitors?
Resistance to KRAS inhibitors can arise through several mechanisms, including:
-
Secondary mutations in KRAS: These mutations can interfere with drug binding.[10]
-
Genomic amplification of mutant KRAS: This can alter the stoichiometric relationship between the inhibitor and its target.[5]
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Reactivation of the MAPK pathway: This can occur through feedback mechanisms or mutations in downstream components.[11]
-
Activation of bypass signaling pathways: Cells may activate alternative pathways to circumvent the KRAS blockade.[11]
Q4: How can I optimize the treatment duration for this compound in my cell culture experiments?
Optimal treatment duration can vary depending on the cell line, the concentration of the inhibitor, and the experimental endpoint. A time-course experiment is recommended. For example, a study on the pan-KRAS inhibitor BAY-293 in PANC-1 cells showed inhibition of ERK phosphorylation after 3 hours, but a rebound in pERK and pAKT levels was observed at 48 and 72 hours, respectively.[3] This suggests that while short-term treatment can be effective at the signaling level, longer-term effects and potential for pathway reactivation should be monitored.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability after treatment. | 1. Insufficient drug concentration. 2. Short treatment duration. 3. Cell line is resistant to pan-KRAS inhibition. 4. Inactive compound. | 1. Perform a dose-response curve to determine the optimal IC50. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify KRAS mutation status of the cell line. Consider using a positive control cell line known to be sensitive to pan-KRAS inhibitors. 4. Check the storage conditions and age of the compound. Test on a sensitive cell line to confirm activity. |
| Rebound of downstream signaling (e.g., pERK, pAKT) after initial suppression. | 1. Feedback activation of upstream signaling (e.g., RTKs). 2. Development of adaptive resistance. | 1. Analyze upstream receptor tyrosine kinases (RTKs) for increased activation. 2. Consider combination therapies. For example, combining a pan-KRAS inhibitor with a MEK inhibitor has shown increased anti-tumor activity.[1] |
| High toxicity observed in non-KRAS mutant cell lines. | 1. Off-target effects of the compound. 2. Inhibition of wild-type RAS function in normal tissues.[2] | 1. Perform a broader kinase profiling to identify potential off-targets. 2. Titrate the drug to the lowest effective concentration in KRAS-mutant cells to minimize effects on wild-type cells. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent drug preparation. | 1. Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
Quantitative Data Summary
The following table summarizes inhibitory concentrations (IC50) for various pan-KRAS inhibitors from the literature. This data can serve as a reference for designing experiments with this compound.
| Compound | Target | IC50 (nM) | Cell Line/Assay | Reference |
| This compound (compound 2) | KRAS G12D | 2.75 | Biochemical Assay | [12] |
| This compound (compound 2) | KRAS G12V | 2.89 | Biochemical Assay | [12] |
| MRTX1133 | KRAS G12D | Nanomolar | Biochemical Assay | [13] |
| BI-2865 | Pan-KRAS | Potent in G12C, followed by G12D, G12V, G12R/Q61X | Cell Viability Assays | [7] |
| ACBI4 (PROTAC) | KRAS G12R | DC50 = 462 | Cal-62 Cell Line | [14] |
| ACBI4 (PROTAC) | KRAS Q61H | DC50 = 162 | KP-2 Cell Line | [14] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total KRAS, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. oncologynews.com.au [oncologynews.com.au]
- 2. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of pan-KRAS-IN-13
This technical support guide is intended for researchers, scientists, and drug development professionals working with pan-KRAS-IN-13. It provides troubleshooting advice and frequently asked questions to address common challenges related to the compound's bioavailability.
Troubleshooting Guide
This section addresses specific issues that may arise during preclinical development and experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low cellular potency in vitro despite high biochemical potency. | Poor membrane permeability due to physicochemical properties of this compound. | 1. Solubilizing Agents: Incorporate non-toxic, cell-permeable solubilizing agents such as DMSO or cyclodextrins in the cell culture medium. 2. Formulation Screening: Test various formulations, including lipid-based nanoparticles or self-emulsifying drug delivery systems (SEDDS), to improve cellular uptake. |
| High variability in in vivo efficacy studies. | Inconsistent oral absorption due to poor aqueous solubility and dissolution rate. | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[1][2][3] 2. Amorphous Solid Dispersions: Formulate this compound with a hydrophilic polymer to create an amorphous solid dispersion, which can enhance dissolution.[4][5] 3. Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) or liposomes to improve solubilization in the gastrointestinal tract.[1][4] |
| Precipitation of the compound in aqueous buffers or cell culture media. | The aqueous solubility of this compound is exceeded. | 1. Co-solvents: Use a co-solvent system (e.g., ethanol, propylene glycol) in your aqueous buffers, ensuring the final concentration is non-toxic to cells.[1] 2. pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the buffer pH accordingly to enhance solubility. 3. Complexation: Employ cyclodextrins to form inclusion complexes that increase the apparent solubility of the compound.[4] |
| Low oral bioavailability in animal models. | A combination of poor solubility, low permeability, and potential first-pass metabolism. | 1. Permeation Enhancers: Co-administer with pharmaceutically acceptable permeation enhancers to improve absorption across the intestinal epithelium.[4] 2. Formulation Optimization: A multi-pronged approach combining particle size reduction with a lipid-based formulation is often most effective. 3. Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal or intravenous injection, to bypass absorption limitations. |
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a small molecule inhibitor with the following properties:
-
Molecular Formula: C₃₃H₃₁F₃N₆O₃[6]
-
Molecular Weight: 616.63 Da[6]
-
Solubility: Soluble in dimethyl sulfoxide (DMSO).[6] Aqueous solubility is expected to be low, a common characteristic of potent small molecule inhibitors.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and non-covalent inhibitor of multiple KRAS mutants, including G12D and G12V.[6][7] It functions by binding to the inactive, GDP-bound form of KRAS, which prevents the exchange of GDP for GTP, thereby blocking downstream oncogenic signaling pathways like the RAS-RAF-MEK-ERK cascade.[6][8]
Q3: What are the initial steps to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: A systematic approach is recommended:
-
Characterize Physicochemical Properties: Determine the aqueous solubility, pKa, and logP of this compound.
-
Assess Permeability: Use in vitro models like Caco-2 cell monolayers to evaluate intestinal permeability.
-
Formulation Screening: Based on the characterization, screen various bioavailability-enhancing formulations such as micronized powders, solid dispersions, and lipid-based systems.[1][4][5]
Q4: Which formulation strategy is most likely to be effective for this compound?
A4: While experimental validation is crucial, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising strategy for lipophilic, poorly soluble compounds.[1][4] SEDDS can enhance solubility and absorption by forming fine emulsions in the gastrointestinal tract.[4] Amorphous solid dispersions with hydrophilic polymers are also a strong alternative.[5]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), a common solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the chosen polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Collect the dried solid dispersion and pulverize it into a fine powder.
-
Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution studies.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare a dissolution medium that simulates intestinal fluid (e.g., Simulated Intestinal Fluid, FaSSIF).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5 °C.
-
Add a precisely weighed amount of the this compound formulation to the dissolution vessel.
-
Set the paddle speed to a standard rate (e.g., 50 or 75 RPM).
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Signaling Pathways and Workflows
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Buy this compound [smolecule.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pan-KRAS Inhibitors: Benchmarking Pan-KRAS-IN-13
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of inhibiting KRAS, a central oncogenic driver, has ushered in a new era of targeted cancer therapy. While early efforts focused on specific KRAS mutants, the development of pan-KRAS inhibitors, which target multiple KRAS variants, holds the promise of broader therapeutic applicability. This guide provides a comparative analysis of a novel pan-KRAS inhibitor, pan-KRAS-IN-13, alongside other prominent pan-KRAS inhibitors, with a focus on their biochemical and cellular activities, mechanisms of action, and the experimental methodologies used for their characterization.
Mechanism of Action: Diverse Strategies to Inhibit a Common Target
Pan-KRAS inhibitors employ various mechanisms to disrupt KRAS signaling. A primary strategy involves interfering with the interaction between KRAS and Son of sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) crucial for activating KRAS. By preventing SOS1 from catalyzing the exchange of GDP for GTP, these inhibitors lock KRAS in its inactive state. Inhibitors like BAY-293 and BI-1701963 function through this mechanism.[1][2]
Another approach, utilized by inhibitors such as BI-2852 , involves binding to a pocket on the KRAS protein located between the switch I and II regions.[3][4] This binding event can block the interactions of KRAS with GEFs, GAPs (GTPase-activating proteins), and downstream effector proteins, thereby inhibiting signaling.[5] Some inhibitors, like ADT-007 , exhibit a unique mechanism by binding to nucleotide-free RAS, preventing GTP activation and subsequent effector engagement.[6][7] The novel inhibitor, This compound , is a potent, non-covalent inhibitor that binds to the inactive, GDP-bound form of KRAS.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of other pan-KRAS inhibitors, providing a basis for objective comparison of their performance in biochemical and cellular assays.
Table 1: Biochemical Activity of Pan-KRAS Inhibitors
| Inhibitor | Target/Assay | IC50 (nM) | Binding Affinity (Kd) (nM) | Notes |
| This compound | KRAS G12D | 2.75[5] | - | |
| KRAS G12V | 2.89[5] | - | ||
| BI-2852 | GTP-KRAS G12D ::SOS1 Interaction | 490[4][8] | 740 (GCP-KRAS G12D)[8] | Also inhibits interaction with CRAF (IC50 = 770 nM) and PI3Kα (IC50 = 500 nM)[4][8] |
| BAY-293 | KRAS-SOS1 Interaction | 21[2][9] | - | |
| BI-2865 | - | - | WT: 6.9, G12C: 4.5, G12D: 32, G12V: 26, G13D: 4.3[10] | Non-covalent pan-KRAS inhibitor.[10] |
| ADT-007 | - | - | - | Binds nucleotide-free RAS.[6][7] |
| Compound 3144 | - | - | KRAS G12D: 4,700, KRAS wt: 17,000, HRAS: 6,600, NRAS: 3,700[11] | Multivalent small-molecule inhibitor.[11] |
Table 2: Cellular Proliferation Activity of Pan-KRAS Inhibitors
| Inhibitor | Cell Line (KRAS Mutation) | IC50 (µM) | Notes |
| BI-2852 | NCI-H358 (G12C) | 6.7 (low serum)[8] | EC50 for pERK inhibition is 5.8 µM in NCI-H358 cells.[8] |
| PDAC cell lines | 18.83 to >100[12] | Weak growth inhibitory effect.[12] | |
| CRC cell lines | 19.21 to >100[12] | ||
| BAY-293 | PDAC cell lines | 0.95 to 6.64[12] | |
| CRC cell lines | 1.15 to 5.26[12] | ||
| NSCLC cell lines | 1.29 to 17.84[12] | ||
| K-562 (WT) | 1.09[9] | ||
| MOLM-13 (WT) | 0.995[9] | ||
| NCI-H358 (G12C) | 3.48[9] | ||
| Calu-1 (G12C) | 3.19[9] | ||
| BI-2865 | BaF3 (G12C, G12D, or G12V) | ~0.14[10] | |
| ADT-007 | HCT-116 (G13D) | 0.005[13] | |
| MIA PaCa-2 (G12C) | 0.002[13] | Also potent against G12V and G12D mutant PDA cell lines.[13] | |
| HT-29 (WT) | 0.493[13] | ||
| BI-2493 | BaF3 (KRAS mutants) | <0.14[14] | Orally bioavailable analog of BI-2865.[1] |
Signaling Pathways and Experimental Workflows
The efficacy of pan-KRAS inhibitors is ultimately determined by their ability to suppress the downstream signaling pathways that drive cancer cell proliferation and survival. The primary cascades regulated by KRAS are the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.
Caption: The KRAS signaling pathway and points of intervention for pan-KRAS inhibitors.
A typical experimental workflow to characterize a novel pan-KRAS inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opnme.com [opnme.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]
- 12. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pardon Our Interruption [opnme.com]
Pan-KRAS Inhibitors: A Comparative Analysis of Efficacy Across Diverse KRAS Mutations
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the KRAS oncogene, long considered "undruggable," has ushered in a new era of precision oncology. While early successes focused on specific mutations like G12C, the therapeutic landscape is rapidly evolving with the advent of pan-KRAS inhibitors. These agents are designed to target a broad spectrum of KRAS mutations, offering the potential to treat a wider patient population. This guide provides a comparative analysis of the efficacy of a representative pan-KRAS inhibitor, ADT-007, across different KRAS mutations and puts its performance in context with other emerging pan-KRAS inhibitors.
Mechanism of Action: A Common Thread
Pan-KRAS inhibitors, unlike their mutation-specific counterparts, often employ mechanisms that are independent of the specific amino acid substitution. A prevalent strategy is to target the SOS1-KRAS interaction. SOS1 (Son of Sevenless) is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, switching them to their active state. By binding to SOS1, inhibitors like BI 1701963 prevent the activation of KRAS regardless of its mutational status.[1][2][3][4][5] Another approach, utilized by inhibitors such as ADT-007 , involves binding to nucleotide-free RAS, thereby blocking GTP activation and subsequent downstream signaling.[6][7][8]
Comparative Efficacy of ADT-007 Across KRAS Mutations
ADT-007 has demonstrated potent and selective growth inhibition of cancer cell lines harboring various RAS mutations. Experimental data highlights its efficacy irrespective of the specific KRAS mutation or even the RAS isoform.
| Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| MIA PaCa-2 | G12C | 2 | [7] |
| HCT 116 | G13D | 5 | [7] |
Table 1: In vitro growth inhibitory activity of ADT-007 against cancer cell lines with different KRAS mutations.
Notably, ADT-007's cytotoxic effects are selective for cancer cells with an activated RAS pathway.[6][7][8] RAS wild-type cancer cells with downstream BRAF mutations and normal cells show significantly less sensitivity to the inhibitor.[6][8] This selectivity is attributed to the metabolic deactivation of ADT-007 by UDP-glucuronosyltransferases, which are expressed in normal and RAS wild-type cells but repressed in RAS-mutant cancer cells.[6][8]
Broader Landscape of Pan-KRAS Inhibition
Other pan-KRAS inhibitors have also shown promise across a range of mutations. Preclinical data for BI 1701963 indicates that it effectively blocks tumor growth in models with various G12 and G13 KRAS mutations.[1] Similarly, the pan-KRAS inhibitor BAY-293 has demonstrated antiproliferative activity, and its combination with other agents is being explored.[9][10] A study on another pan-KRAS inhibitor, BI-2493 , showed its ability to lead to almost complete tumor growth inhibition in mouse models with KRAS G12C, G12D, or G12V mutations.[11]
The development of these inhibitors signifies a crucial step towards addressing the challenge of KRAS-driven cancers, which exhibit a wide array of mutations.[12][13][14][15]
Downstream Signaling Inhibition
A key mechanism by which pan-KRAS inhibitors exert their anti-tumor effects is through the suppression of downstream signaling pathways. Activated KRAS signals through multiple effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. Pan-KRAS inhibitors like ADT-007 have been shown to effectively block the phosphorylation of key proteins in these cascades, including RAF, MEK, ERK, and AKT.[6][7][8][16]
Caption: Simplified KRAS signaling pathway and points of intervention by pan-KRAS inhibitors.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of pan-KRAS inhibitors.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of the pan-KRAS inhibitor on the proliferation of cancer cell lines with different KRAS mutations.
-
Cell Culture: Cancer cell lines with various KRAS mutations (e.g., G12C, G12D, G12V, G13D) and KRAS wild-type cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The pan-KRAS inhibitor is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of the pan-KRAS inhibitor on the activation of downstream signaling proteins.
-
Cell Treatment: Cells are treated with the pan-KRAS inhibitor at various concentrations for a defined period.
-
Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the change in protein phosphorylation levels.
Caption: A generalized experimental workflow for evaluating pan-KRAS inhibitors.
Conclusion
Pan-KRAS inhibitors represent a significant advancement in the quest to effectively target KRAS-driven cancers. Compounds like ADT-007 and BI 1701963 demonstrate the feasibility of inhibiting a broad range of KRAS mutations, offering a promising therapeutic strategy for a large patient population currently underserved by mutation-specific therapies. The continued development and clinical investigation of these pan-KRAS inhibitors are critical to realizing their full potential in the fight against cancer.
References
- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. Boehringer Ingelheim And Mirati Therapeutics Announce Clinical Collaboration To Study BI 1701963, A SOS1::pan-KRAS Inhibitor In Combination With MRTX849, A KRAS G12C Selective Inhibitor [prnewswire.com]
- 3. Boehringer Ingelheim Enters Clinical Collaboration with Amgen to Study BI 1701963, a SOS1::pan-KRAS Inhibitor, in Combination with LUMAKRAS™ (sotorasib), a KRASG12C Inhibitor [pharmiweb.jobs]
- 4. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 5. BioCentury - Boehringer joins KRAS race with a molecule designed to block all mutations [biocentury.com]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 8. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Pan-KRAS Inhibitors: A Head-to-Head Comparison of pan-KRAS-IN-13 and BI-2865
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of inhibiting KRAS, a pivotal oncogene mutated in a significant fraction of human cancers, has ushered in a new era of targeted cancer therapy. Among the emerging strategies are pan-KRAS inhibitors, designed to target multiple KRAS mutants. This guide provides a head-to-head comparison of two such inhibitors: pan-KRAS-IN-13 and BI-2865, based on currently available preclinical data.
At a Glance: Key Performance Indicators
| Feature | This compound | BI-2865 |
| Mechanism of Action | Information not publicly available. | Non-covalent inhibitor of the KRAS-SOS1 protein-protein interaction, stabilizing KRAS in its inactive, GDP-bound ("OFF") state.[1] |
| Binding Affinity (Kd) | Data not publicly available. | WT: 6.9 nM, G12C: 4.5 nM, G12D: 32 nM, G12V: 26 nM, G13D: 4.3 nM.[2] |
| Biochemical Potency (IC50) | KRAS G12D: 2.75 nM, KRAS G12V: 2.89 nM. | Data not directly comparable. |
| Cellular Potency (IC50) | Data not publicly available. | ~140 nM (mean) in BaF3 cells expressing KRAS G12C, G12D, or G12V.[2] |
In-Depth Analysis
This compound: A Potent Inhibitor with Limited Public Data
This compound has emerged as a potent inhibitor in biochemical assays, demonstrating low nanomolar efficacy against two of the most common KRAS mutations, G12D and G12V. However, a comprehensive public dataset detailing its mechanism of action, binding affinity across a wider range of KRAS mutants, and broad cellular activity is not yet available. The primary source of information currently is a patent application (WO2024063578 A1), which indicates its novelty and potential as a therapeutic agent.
BI-2865: A Well-Characterized Non-Covalent Pan-KRAS Inhibitor
BI-2865 is a non-covalent pan-KRAS inhibitor that functions by binding to the inactive, GDP-bound state of KRAS.[1] This mechanism prevents the interaction with the guanine nucleotide exchange factor SOS1, thereby blocking the reloading of KRAS with GTP and subsequent activation of downstream oncogenic signaling.[3] Extensive preclinical studies have characterized its high-affinity binding to wild-type KRAS and a variety of common KRAS mutants, including G12C, G12D, G12V, and G13D.[2] In cellular assays, BI-2865 has demonstrated the ability to inhibit the proliferation of cancer cell lines driven by these various KRAS mutations.[2]
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' actions and the methods used for their evaluation, the following diagrams illustrate the KRAS signaling pathway and a general experimental workflow for characterizing KRAS inhibitors.
Caption: Simplified KRAS signaling cascade.
Caption: Workflow for inhibitor characterization.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and BI-2865 are not available in a single public source. However, the following are generalized methodologies commonly employed in the evaluation of KRAS inhibitors.
1. Biochemical Assays
-
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd):
-
Principle: Measures the binding kinetics and affinity between the inhibitor and purified KRAS protein variants (wild-type and mutants) immobilized on a sensor chip.
-
Methodology:
-
Immobilize recombinant KRAS protein (e.g., WT, G12D, G12V) on a sensor chip.
-
Flow a series of concentrations of the inhibitor over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor.
-
Calculate the association (kon) and dissociation (koff) rate constants to determine the equilibrium dissociation constant (Kd).
-
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange (IC50):
-
Principle: Measures the ability of the inhibitor to block the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on KRAS.
-
Methodology:
-
Incubate purified KRAS protein with a fluorescently labeled GDP analog.
-
Add the inhibitor at various concentrations.
-
Initiate the exchange reaction by adding SOS1 and a fluorescently labeled GTP analog that acts as a FRET acceptor.
-
Measure the FRET signal over time. A decrease in the FRET signal indicates inhibition of nucleotide exchange.
-
Calculate the IC50 value from the dose-response curve.
-
-
2. Cellular Assays
-
Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Principle: Measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Methodology:
-
Seed cancer cell lines with known KRAS mutations into 96-well plates.
-
Treat the cells with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability.
-
-
-
Western Blot for Downstream Signaling:
-
Principle: Detects changes in the phosphorylation status of key proteins in the KRAS signaling pathway (e.g., ERK) upon inhibitor treatment.
-
Methodology:
-
Treat KRAS-mutant cancer cells with the inhibitor for a defined period.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Use secondary antibodies conjugated to an enzyme for detection (e.g., chemiluminescence).
-
Analyze the band intensities to determine the extent of signaling inhibition.
-
-
Conclusion
Both this compound and BI-2865 represent promising advancements in the quest to drug KRAS. BI-2865 is a well-characterized inhibitor with a clear mechanism of action and a broad profile of activity against multiple KRAS mutants. This compound has demonstrated high potency in biochemical assays against key KRAS mutants, though further data is required for a comprehensive comparison. As more information on this compound becomes publicly available, a more direct and detailed head-to-head comparison will be possible. Researchers are encouraged to consult the primary literature and patent filings for the most up-to-date information on these and other emerging KRAS inhibitors.
References
Confirming On-Target Effects of pan-KRAS-IN-13: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to confirm the on-target effects of pan-KRAS-IN-13, a potent inhibitor of KRAS. We will objectively compare its performance with other pan-KRAS inhibitors and provide supporting experimental data and detailed protocols to aid in the design and execution of validation studies.
Performance Comparison of Pan-KRAS Inhibitors
The efficacy of a pan-KRAS inhibitor is determined by its potency against various KRAS mutants and its selectivity over wild-type KRAS and other related proteins. The following table summarizes the available quantitative data for this compound and other notable pan-KRAS inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| This compound | KRAS G12D | 2.75 | Biochemical Assay | [1] |
| KRAS G12V | 2.89 | Biochemical Assay | [1] | |
| BI-2852 | KRAS (pan) | ~7540 | Nucleotide Exchange Assay | [2] |
| PDAC Cell Lines | 18,830 - >100,000 | 3D Spheroid Culture | [2] | |
| BAY-293 | KRAS (pan) | ~85.08 | Nucleotide Exchange Assay | [2] |
| PDAC Cell Lines | 950 - 6,640 | 3D Spheroid Culture | [2] | |
| MRTX1133 | KRAS G12D | >100 - >5,000 | Pancreatic and Colorectal Cancer Cell Lines | [3] |
Note: IC50 values can vary significantly based on the assay conditions and cell lines used. Direct comparison should be made with caution.
Genetic Approaches for On-Target Validation
Genetic methods are indispensable for unequivocally demonstrating that the observed cellular effects of a drug are a direct consequence of its interaction with the intended target. The primary genetic approaches for validating the on-target effects of this compound include:
-
Gene Knockout using CRISPR/Cas9: This technique allows for the permanent disruption of the KRAS gene. If this compound is a true on-target inhibitor, its effects should be mimicked in KRAS knockout cells, and the inhibitor should have no further effect in these cells.
-
Gene Knockdown using siRNA/shRNA: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently reduce the expression of KRAS. Similar to the knockout approach, the cellular phenotype upon KRAS knockdown should phenocopy the effects of this compound treatment.
-
Rescue Experiments: Following treatment with this compound or genetic ablation of KRAS, reintroducing a wild-type or inhibitor-resistant version of KRAS should reverse the observed phenotype, providing strong evidence for on-target activity.
Experimental Protocols
CRISPR/Cas9-Mediated KRAS Knockout
This protocol outlines the general steps for generating KRAS knockout cancer cell lines using the CRISPR/Cas9 system.
Materials:
-
Cancer cell line of interest (e.g., harboring a KRAS mutation)
-
Lentiviral vectors expressing Cas9 nuclease and a single-guide RNA (sgRNA) targeting KRAS
-
Lipofectamine-based transfection reagent or electroporation system
-
Puromycin or other selection antibiotic
-
Antibodies for Western blotting (anti-KRAS, anti-p-ERK, anti-p-AKT, and a loading control like anti-actin)
-
Cell proliferation assay kit (e.g., MTS or CellTiter-Glo)
Procedure:
-
sgRNA Design and Cloning: Design and clone at least two sgRNAs targeting a conserved exon of the KRAS gene into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids.
-
Transduction of Target Cells: Transduce the cancer cells with the lentiviral particles containing the Cas9 and sgRNA constructs.
-
Selection of Edited Cells: Select for successfully transduced cells using puromycin.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Verification of Knockout:
-
Genomic DNA Sequencing: Sequence the targeted region of the KRAS gene to confirm the presence of insertions or deletions (indels).
-
Western Blotting: Confirm the absence of KRAS protein expression in the knockout clones.
-
-
Phenotypic Analysis: Compare the proliferation rate and downstream signaling (p-ERK, p-AKT) of the KRAS knockout clones with the parental cell line.
-
Inhibitor Treatment: Treat the knockout and parental cells with this compound and assess for any additional effects on proliferation and signaling.
siRNA-Mediated KRAS Knockdown
This protocol describes the transient knockdown of KRAS expression using siRNA.
Materials:
-
Cancer cell line of interest
-
KRAS-specific siRNA and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the KRAS siRNA or control siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Verification of Knockdown:
-
qRT-PCR: Measure the reduction in KRAS mRNA levels.
-
Western Blotting: Confirm the decrease in KRAS protein expression.
-
-
Phenotypic Analysis: Assess the impact of KRAS knockdown on cell viability and signaling pathways.
Rescue Experiment
This protocol details how to perform a rescue experiment to confirm on-target effects.
Materials:
-
KRAS knockout or knockdown cells
-
Expression vector encoding wild-type or a mutated, inhibitor-resistant KRAS
-
Transfection reagent
-
Reagents for phenotypic assays
Procedure:
-
Transfection of Rescue Construct: Transfect the KRAS-deficient cells with the KRAS expression vector.
-
Expression Confirmation: Verify the expression of the rescue KRAS protein by Western blotting.
-
Phenotypic Reversal: Assess whether the re-expression of KRAS reverses the phenotype observed upon KRAS depletion (e.g., restores proliferation).
-
Inhibitor Sensitivity (for resistant mutant): If using an inhibitor-resistant KRAS mutant, confirm that its re-expression confers resistance to this compound.
Visualizing the KRAS Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the KRAS signaling pathway, the experimental workflow for genetic validation, and the logical framework for confirming on-target effects.
Caption: The KRAS signaling pathway, a key regulator of cell proliferation and survival.
Caption: Experimental workflow for genetic validation of on-target effects.
Caption: Logical framework for confirming the on-target effects of a drug.
By employing these genetic strategies and following the outlined protocols, researchers can rigorously validate the on-target effects of this compound, strengthening the foundation for its further preclinical and clinical development.
References
assessing the therapeutic window of pan-KRAS-IN-13 compared to other inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the KRAS oncogene, once considered "undruggable," represents a significant breakthrough in cancer therapy. While early successes have focused on specific mutants like G12C, the broader family of pan-KRAS inhibitors holds the promise of treating a wider range of KRAS-driven cancers. A critical determinant of the clinical success of these inhibitors is their therapeutic window: the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. This guide provides a comparative assessment of the therapeutic window of a novel inhibitor, pan-KRAS-IN-13, against other notable pan-KRAS inhibitors, supported by available preclinical and clinical data.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of other pan-KRAS and mutant-specific KRAS inhibitors. This data provides a basis for comparing their potency and selectivity.
Table 1: In Vitro Potency of Pan-KRAS Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line/Conditions |
| This compound | KRAS G12D | Not Specified | 2.75[1] | Not Specified |
| KRAS G12V | Not Specified | 2.89[1] | Not Specified | |
| BI-2865 | Pan-KRAS (WT, G12C, G12D, G12V, G13D) | Binding Assay (KD) | 3.2 - 32 | Purified protein |
| Pan-KRAS (G12C, G12D, G12V) | Cell Proliferation | ~140 | BaF3 cells | |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical Assay | 21[2] | Purified proteins |
| KRAS WT | Cell Proliferation | 1,090 | K-562 cells[2] | |
| KRAS G12C | Cell Proliferation | 3,480 | NCI-H358 cells[2] | |
| RMC-6236 (Daraxonrasib) | Pan-RAS (ON-state) | Not Specified | Potent (nM range) | Various RAS-mutant cell lines[3] |
| BI-2493 | Pan-KRAS (OFF-state) | Cell Proliferation | Potent (nM range) | Various KRAS-mutant cell lines[4][5][6] |
Table 2: In Vivo Efficacy and Toxicity of Pan-KRAS Inhibitors
| Inhibitor | Cancer Model | Dosing | Efficacy | Toxicity/Tolerability |
| This compound | Not Available | Not Available | Not Available | Not Available |
| BI-2493 | SW480 (KRAS G12V) Xenograft | 30 or 90 mg/kg, BID, oral | Tumor growth suppression[6] | Well-tolerated, no significant body weight change[6] |
| MKN1 (KRAS WT amp) Xenograft | 90 mg/kg, oral | 140% Tumor Growth Inhibition (TGI)[7] | Not specified | |
| Gastric Cancer PDX (KRAS WT amp) | Not specified | 108% TGI[7] | Not specified | |
| BI-2865 | P-gp overexpressing xenografts | Not specified | Enhanced efficacy of paclitaxel | No toxic injury observed in combination with paclitaxel[8][9] |
| RMC-6236 (Daraxonrasib) | Advanced Solid Tumors (Phase 1) | 120-300 mg QD | 38% ORR in NSCLC (G12X)[10] | Manageable safety profile; common TRAEs include rash, diarrhea, nausea[10][11] |
| Pancreatic Ductal Adenocarcinoma (Phase 1) | 160-300 mg QD | 35% confirmed ORR | Manageable; primarily low-grade rash and GI toxicities[11][12] | |
| BAY-293 | Not specified | Not specified | Not specified | In vivo use may be limited by toxicity to normal tissues[13][14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a general experimental workflow.
Caption: The KRAS signaling pathway, illustrating upstream activation, the GTP/GDP cycle, and major downstream effector pathways.
Caption: A generalized experimental workflow for the preclinical evaluation of KRAS inhibitors.
Experimental Protocols
Detailed below are representative protocols for key experiments used to assess the efficacy and mechanism of action of KRAS inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50) in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells with various KRAS mutations and wild-type KRAS are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the KRAS inhibitor (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Cells are incubated with the compound for 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.
-
CellTiter-Glo® Assay: An equal volume of CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, luminescence is measured using a plate reader.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control wells, and the IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response).
Western Blot for pERK Inhibition
Objective: To assess the inhibitor's ability to block KRAS downstream signaling by measuring the phosphorylation of ERK.
Methodology:
-
Cell Treatment: Cancer cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with the KRAS inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of pERK to total ERK is calculated to determine the extent of signaling inhibition.
Mouse Xenograft Model for In Vivo Efficacy and Toxicity
Objective: To evaluate the anti-tumor activity and tolerability of the KRAS inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (cell line-derived xenograft - CDX) or patient-derived tumor fragments (patient-derived xenograft - PDX) are subcutaneously implanted into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The KRAS inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at one or more dose levels. The control group receives a vehicle.
-
Efficacy Monitoring: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.
-
Toxicity Monitoring: The general health of the mice is monitored, and body weight is measured regularly as an indicator of toxicity. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs may be examined for histopathological changes. The maximum tolerated dose (MTD) can also be determined in separate studies.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment and control groups.
Discussion and Conclusion
The available data indicates that this compound is a potent inhibitor of KRAS G12D and G12V mutants in vitro. However, a comprehensive assessment of its therapeutic window is currently limited by the lack of publicly available in vivo efficacy and toxicity data.
In comparison, other pan-KRAS inhibitors such as BI-2493 and BI-2865 have demonstrated promising in vivo anti-tumor activity in preclinical models, with BI-2493 showing good tolerability. RMC-6236 (daraxonrasib) has advanced to clinical trials and has shown encouraging clinical activity with a manageable safety profile, providing valuable insights into the therapeutic window of a pan-RAS inhibitor in humans. Conversely, the utility of the SOS1-KRAS interaction inhibitor BAY-293 may be limited by potential in vivo toxicity.
For researchers and drug developers, this comparison highlights the importance of a comprehensive evaluation of both efficacy and toxicity to determine the therapeutic window of novel KRAS inhibitors. While the in vitro potency of this compound is promising, further in vivo studies are crucial to establish its potential as a viable therapeutic agent. The data on comparator compounds underscore the diverse profiles of pan-KRAS inhibitors and the ongoing efforts to optimize their efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pan-KRAS inhib News - LARVOL Sigma [sigma.larvol.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 8. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Study of RMC-6236 in Patients With Advanced Solid Tumors Harboring Specific Mutations in RAS [clin.larvol.com]
- 13. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Pan-KRAS Inhibitor BI-2493's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of direct inhibitors for KRAS, a frequently mutated oncogene in human cancers, has been a long-standing challenge. The recent emergence of pan-KRAS inhibitors, capable of targeting multiple KRAS mutants, represents a significant advancement in the field. This guide provides an objective comparison of the anti-tumor activity of BI-2493, a potent, non-covalent pan-KRAS inhibitor, with its predecessor BI-2865 and the pan-RAS inhibitor RMC-6236. The data presented is compiled from publicly available preclinical studies to support independent verification of their therapeutic potential.
Executive Summary
BI-2493 and BI-2865 are pan-KRAS inhibitors that selectively target the inactive, GDP-bound ("OFF") state of KRAS, sparing HRAS and NRAS.[1][2] In contrast, RMC-6236 is a pan-RAS inhibitor that targets the active, GTP-bound ("ON") state of KRAS, NRAS, and HRAS.[3][4] Preclinical data demonstrates that both classes of inhibitors exhibit potent anti-tumor activity across a range of cancer models. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used for their evaluation, and provide visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following tables summarize the anti-proliferative and in vivo anti-tumor activity of BI-2493, BI-2865, and RMC-6236.
Table 1: In Vitro Anti-Proliferative Activity (IC50)
| Cell Line | KRAS Status | BI-2493 IC50 (nM) | BI-2865 IC50 (nM) | RMC-6236 EC50 (nM) |
| BaF3 (isogenic) | G12C, G12D, G12V | - | ~140[5][6][7] | - |
| HuG1-N (gastric) | WT-amplified (CN=67) | - | <100[8] | - |
| HSKT-C (ovarian) | WT-amplified (CN=93) | - | <100[8] | - |
| HPAC (pancreatic) | G12D | - | - | 0.4-3[9] |
| Capan-2 (pancreatic) | G12V | - | - | 0.4-3[9] |
| Various KRAS-mutant | G12X | - | - | 1-27[9] |
Note: Direct side-by-side IC50 values across a comprehensive, identical cell line panel are not publicly available. The data is compiled from multiple sources and should be interpreted with this in mind. CN = Copy Number.
Table 2: In Vivo Anti-Tumor Efficacy
| Inhibitor | Cancer Model | KRAS Status | Dosing | Outcome |
| BI-2493 | SW480 xenograft (colorectal) | G12V | 90 mg/kg, twice daily | Significant tumor growth inhibition[10] |
| BI-2493 | NCI-H358 xenograft (NSCLC) | G12C | 30 mg/kg, twice daily | Significant tumor growth inhibition[10] |
| RMC-6236 | Capan-2 xenograft (pancreatic) | G12V | 25 mg/kg, daily | Deep tumor regressions[11] |
| RMC-6236 | NCI-H441 xenograft (NSCLC) | G12V | 25 mg/kg, daily | Deep tumor regressions[11] |
| RMC-6236 | HPAC xenograft (pancreatic) | G12D | 25 mg/kg, daily | Deep tumor regressions[11] |
| RMC-6236 | NCI-H358 xenograft (NSCLC) | G12C | 25 mg/kg, daily | Deep tumor regressions[11] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the anti-tumor activity of pan-KRAS inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed 2,000 to 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[12]
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., BI-2493) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, lyse the cells, and incubate for 10 minutes at room temperature.[12] Record luminescence using a plate reader.
-
Data Analysis: Generate dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).[12]
Western Blotting for KRAS Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules downstream of KRAS.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
SDS-PAGE and Protein Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[13]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin).[14] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Mouse Xenograft Model for In Vivo Efficacy
This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the anti-tumor effects of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SW480) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[15]
-
Compound Administration: Administer the inhibitor (e.g., BI-2493) and vehicle control to their respective groups via oral gavage at the specified dose and schedule.[10]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[10]
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., pharmacodynamic studies). Calculate tumor growth inhibition (TGI).
Visualizations: Pathways and Workflows
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in relaying signals from cell surface receptors to downstream effector pathways that control cell proliferation, survival, and differentiation.
Caption: Simplified KRAS signaling cascade.
Mechanism of Action: Pan-KRAS "OFF" State Inhibition
BI-2493 and BI-2865 function by binding to the inactive, GDP-bound state of KRAS, preventing its activation. This diagram illustrates this mechanism.
Caption: BI-2493 binds to inactive KRAS-GDP, preventing activation.
Experimental Workflow: In Vitro Anti-Proliferative Assay
This diagram outlines the typical workflow for assessing the anti-proliferative effects of a pan-KRAS inhibitor on cancer cell lines.
References
- 1. BI-2493 and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]
- 2. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. BI-2865 | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revmed.com [revmed.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling pan-KRAS-IN-13
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling pan-KRAS-IN-13. The following procedures are designed to ensure the safe handling, use, and disposal of this potent small molecule kinase inhibitor.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A fully fastened lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the solid compound and preparation of solutions must be conducted in a fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following steps outline the standard procedure for working with this compound.
2.1. Preparation and Weighing
-
Work Area Setup : Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and solvent dispensers.
-
Personal Protective Equipment : Don all required PPE as detailed in the table above.
-
Weighing : Conduct all weighing of the solid this compound powder inside the chemical fume hood. Use a tared weigh boat and handle the compound gently to avoid creating airborne dust.
-
Solution Preparation : Add the desired solvent to the solid compound within the fume hood. Ensure the container is securely capped before removing it from the hood.
2.2. Experimental Use
-
Cell Culture and In Vitro Assays : When adding the compound to cell cultures or other in vitro assays, perform the liquid transfers within a biological safety cabinet to maintain sterility and containment.
-
Animal Dosing : For in vivo studies, prepare the dosing solution in a chemical fume hood. Utilize appropriate animal handling techniques to minimize the risk of spills and exposure.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste : All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing the compound in a sealed, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps : Any needles or syringes used for animal dosing or other procedures should be disposed of in a designated sharps container for hazardous materials.
-
Decontamination : Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
